(4-Methyl-3-nitrophenyl)phosphonic acid
Description
Contextualization within Phosphonic Acid Chemistry and Organophosphorus Compounds
Organophosphorus compounds are a broad class of organic molecules containing at least one carbon-phosphorus bond. nih.gov This class is diverse, with phosphorus existing in various oxidation states and geometries. Phosphonic acids, characterized by the general formula R-PO(OH)₂, are derivatives of phosphoric acid where one hydroxyl group is replaced by a stable, covalent carbon-phosphorus (C-P) bond. researchgate.net This C-P bond is significantly more resistant to chemical and enzymatic degradation compared to the carbon-oxygen-phosphorus (C-O-P) linkage found in phosphate (B84403) esters. beilstein-journals.org
The phosphonic acid functional group features a central phosphorus atom in a tetrahedral geometry, double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and one carbon atom. nih.govnih.gov This structure imparts distinct properties, most notably its acidity. Phosphonic acids are diprotic, with the two hydroxyl groups exhibiting different acid dissociation constants (pKa). For aromatic phosphonic acids, the first pKa typically ranges from 1.1 to 2.3, while the second is in the range of 5.3 to 7.2, with the exact values being highly dependent on the electronic properties of the substituents on the aromatic ring. nih.gov
Significance of Aromatic Phosphonic Acids in Academic Research
Aromatic phosphonic acids, where the phosphorus is directly attached to an aromatic ring, are of particular importance in academic and applied research due to their unique combination of properties. Their rigid structure, coupled with the strong coordinating ability of the phosphonate (B1237965) group, makes them exceptional building blocks in materials science and coordination chemistry. nih.govnih.gov
Key areas of research include:
Materials Science: Aromatic phosphonic acids are extensively used as linkers for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. These materials exhibit properties like porosity, proton conductivity, and luminescence, making them suitable for applications in gas storage, catalysis, and separations. nih.gov The strong binding of phosphonic acids to metal oxide surfaces also makes them ideal for surface functionalization, altering properties like corrosion resistance or biocompatibility.
Medicinal Chemistry: The phosphonic acid group is a well-established bioisostere of the phosphate group. beilstein-journals.org This structural mimicry allows aromatic phosphonic acids to act as inhibitors for enzymes that process phosphate-containing substrates. Furthermore, their ability to chelate metal ions and target bone tissue has led to their investigation in drug delivery and the development of treatments for bone-related diseases. nih.govnih.gov
Analytical and Separation Chemistry: The acidic nature and chelating ability of these compounds are utilized in separation processes, such as ion exchange and the extraction of metal ions. mdpi.com They can be incorporated into polymer supports to create specialized resins for capturing specific metal ions from aqueous solutions. mdpi.com
Overview of Current Research Trajectories for (4-Methyl-3-nitrophenyl)phosphonic Acid and Related Architectures
Direct and extensive research focused exclusively on this compound is not widely documented in publicly available literature. However, the research trajectories for this compound can be inferred from studies on closely related substituted aromatic phosphonic acids. The specific arrangement of a methyl group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on the phenyl ring creates a distinct electronic profile that suggests several avenues of investigation.
Research on nitrophenyl phosphonic acids and their esters often leverages the strong electron-withdrawing nature of the nitro moiety. rsc.orgdrugbank.com This functional group can influence the acidity of the phosphonic acid, modulate the electronic properties of the aromatic system, and serve as a coordination site for metal ions. rsc.org Furthermore, the nitro group can be chemically reduced to an amine, providing a reactive handle for further functionalization, such as in the synthesis of polymers or dye molecules. rsc.org
The presence of the methyl group, in conjunction with the nitro group, fine-tunes these electronic properties. This specific substitution pattern makes this compound a potentially valuable building block or ligand in several areas:
Advanced Materials: As a linker in MOFs or coordination polymers, this molecule could lead to materials with tailored electronic or magnetic properties. The combination of donor and acceptor groups on the phenyl ring could be exploited in the design of materials with interesting optical or nonlinear optical characteristics.
Catalysis: The compound could serve as a ligand for metal catalysts. The electronic asymmetry of the aromatic ring could influence the catalytic activity and selectivity of the metal center in various organic transformations.
Synthetic Chemistry: It serves as a versatile intermediate. The phosphonic acid group can be used to anchor the molecule to a solid support or to direct reactions, while the nitro group can be transformed into other functional groups, enabling the synthesis of more complex molecular architectures.
While dedicated studies on this compound itself are sparse, the established significance of its constituent functional groups within the broader field of aromatic phosphonic acids points toward a rich potential for future research.
Properties
Molecular Formula |
C7H8NO5P |
|---|---|
Molecular Weight |
217.12 g/mol |
IUPAC Name |
(4-methyl-3-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
ZFDSSSZSCNNGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 Nitrophenyl Phosphonic Acid and Its Precursors
Established Phosphonate (B1237965) Synthesis Routes
The creation of the aryl-phosphonate bond is the critical step in the synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid precursors. The primary methods for this transformation include the Michaelis-Arbuzov reaction, palladium-catalyzed cross-coupling reactions, and additions to carbonyl compounds like the Pudovik and Abramov reactions for certain precursor structures.
The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation. In the context of arylphosphonates, this reaction typically involves the coupling of an aryl halide with a trialkyl phosphite (B83602), often catalyzed by a nickel or copper salt. For the synthesis of a precursor to this compound, such as diethyl (4-methyl-3-nitrophenyl)phosphonate, the reaction would theoretically involve the reaction of a 4-methyl-3-nitrophenyl halide (e.g., 1-bromo-4-methyl-3-nitrobenzene) with triethyl phosphite.
The general mechanism involves the nucleophilic attack of the phosphite on the metal catalyst, which has undergone oxidative addition with the aryl halide. The resulting intermediate then undergoes reductive elimination to form the arylphosphonate and regenerate the catalyst. High temperatures are often required for this reaction to proceed effectively.
Table 1: Illustrative Michaelis-Arbuzov Reaction Conditions for Arylphosphonates
| Parameter | Condition |
|---|---|
| Aryl Halide | 1-Bromo-4-methyl-3-nitrobenzene |
| Phosphite | Triethyl phosphite |
| Catalyst | Nickel(II) chloride (NiCl₂) or Copper(I) iodide (CuI) |
| Solvent | Toluene (B28343) or Xylene |
| Temperature | 120-160 °C |
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the formation of C-P bonds, often proceeding under milder conditions than the Michaelis-Arbuzov reaction. The Hirao reaction, a specific type of palladium-catalyzed cross-coupling, involves the reaction of an aryl halide with a dialkyl phosphite (also known as a dialkyl H-phosphonate) in the presence of a palladium catalyst and a base.
For the synthesis of diethyl (4-methyl-3-nitrophenyl)phosphonate, 1-iodo-4-methyl-3-nitrobenzene would be a suitable starting material, reacting with diethyl phosphite. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the dialkyl phosphite by the base, transmetalation, and subsequent reductive elimination to yield the arylphosphonate. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and scope.
Table 2: Typical Palladium-Catalyzed Cross-Coupling (Hirao Reaction) Conditions
| Component | Example |
|---|---|
| Aryl Halide | 1-Iodo-4-methyl-3-nitrobenzene |
| Phosphite Source | Diethyl phosphite |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |
| Solvent | Toluene, DMF, or Acetonitrile (B52724) |
| Temperature | 80-110 °C |
While the Pudovik and Abramov reactions are primarily known for the synthesis of α-hydroxyphosphonates through the addition of dialkyl phosphites to aldehydes and ketones, their principles can be adapted for the synthesis of certain precursors. For instance, if a suitable aldehyde-functionalized precursor to the (4-methyl-3-nitrophenyl) system were available, these reactions could be employed.
The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound. The Abramov reaction is similar but is typically carried out without a catalyst at elevated temperatures or is catalyzed by Lewis acids. While not a direct route to the arylphosphonate itself, these reactions are fundamental in organophosphorus chemistry for creating C-P bonds in side chains or more complex precursor molecules that could later be converted to the target structure.
Hydrolysis and Dealkylation Procedures to Yield this compound
Once the dialkyl (4-methyl-3-nitrophenyl)phosphonate precursor has been synthesized, the final step is the cleavage of the two P-O-C ester bonds to yield the phosphonic acid. This is typically achieved through acidic hydrolysis or silyldealkylation methods.
The hydrolysis of dialkyl arylphosphonates to the corresponding phosphonic acids can be accomplished by heating the phosphonate ester with a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). This method is effective but can require harsh conditions, including high temperatures and prolonged reaction times, which might not be suitable for substrates with sensitive functional groups. The mechanism involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of a water molecule or halide ion on the alkyl group of the ester.
Table 3: Conditions for Acidic Hydrolysis of Dialkyl Arylphosphonates
| Parameter | Condition |
|---|---|
| Reagent | Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) |
| Solvent | Water or Acetic Acid |
| Temperature | Reflux (typically >100 °C) |
| Reaction Time | Several hours to days |
A significantly milder and often more efficient method for the dealkylation of phosphonate esters is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) (BTMS). This reaction proceeds under neutral, non-hydrolytic conditions and is often the method of choice for sensitive molecules. The reaction involves the nucleophilic attack of the phosphoryl oxygen on the silicon atom of BTMS, leading to the formation of a silyl (B83357) phosphonium (B103445) intermediate. A subsequent nucleophilic attack by the bromide ion on the alkyl group of the ester results in the formation of a silylated phosphonate ester and an alkyl bromide.
This process is repeated for the second ester group. The resulting bis(trimethylsilyl) phosphonate is then readily hydrolyzed to the phosphonic acid upon the addition of water or an alcohol, such as methanol, during the workup. This two-step, one-pot procedure is highly effective and generally provides clean conversion with high yields.
Table 4: General Protocol for the McKenna Procedure (BTMS Dealkylation)
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Silylation | Bromotrimethylsilane (BTMS) in a solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) at room temperature. | Cleavage of the P-O-alkyl bonds to form a bis(trimethylsilyl) phosphonate intermediate. |
| 2. Hydrolysis | Addition of water or methanol. | Conversion of the silyl ester intermediate to the final phosphonic acid. |
Bromotrimethylsilane (BTMS)-Mediated Silyldealkylation (McKenna Procedure)
Mechanistic Investigations of Silyldealkylation
The dealkylation of dialkyl phosphonates to yield phosphonic acids is effectively achieved using bromotrimethylsilane (BTMS) in what is known as the McKenna reaction. beilstein-journals.orgnih.gov This two-step process is favored for its mild conditions and high yields. mdpi.com
The reaction proceeds through two key steps:
Transesterification: The dialkyl phosphonate reacts with bromotrimethylsilane, replacing the alkyl groups with trimethylsilyl (B98337) (TMS) groups to form a bis(trimethylsilyl) ester intermediate. nih.gov
Solvolysis: The silyl ester intermediate is then treated with an alcohol, typically methanol, which cleaves the silyl groups to produce the final phosphonic acid. beilstein-journals.org
Mechanistically, the first step is understood to occur via an oxophilic substitution on the silicon atom of BTMS. beilstein-journals.org The phosphorus oxygen acts as a nucleophile, attacking the silicon, while the bromide ion acts as the leaving group. This process is repeated for the second alkyl group, yielding the bis(trimethylsilyl) phosphonate. The subsequent solvolysis step readily cleaves the O-Si bonds to afford the desired phosphonic acid.
Microwave-Accelerated McKenna Synthesis Approaches
To enhance the efficiency of the McKenna reaction, microwave irradiation has been systematically investigated as an alternative to conventional heating. mdpi.com This approach dramatically accelerates the silyldealkylation process, often reducing reaction times from several hours to just a few minutes. mdpi.com
The acceleration is observed across various dialkyl methylphosphonates and is effective in several aprotic solvents, including acetonitrile (ACN), dioxane, and dimethylformamide (DMF), as well as under neat conditions. mdpi.com The reaction of an ethyl ester in different solvents at 40°C, for instance, reached completion within 6 to 15 minutes under microwave irradiation. mdpi.com For isopropyl esters, the reaction time can be as short as 2 minutes in sulfolane (B150427) at 80°C. mdpi.com This rapid conversion highlights a significant advantage over traditional heating methods, with reaction rates being up to 100 times faster. mdpi.com
Microwave-assisted BTMS dealkylation (MW-BTMS) also maintains high chemoselectivity, cleanly converting phosphonate esters to their corresponding phosphonic acids without affecting other sensitive functional groups, such as carboxylic esters. mdpi.com This makes it a powerful enhancement of the conventional BTMS method. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted McKenna Synthesis
| Feature | Conventional Heating | Microwave Irradiation (MW-BTMS) |
|---|---|---|
| Reaction Time | Several hours | A few minutes mdpi.com |
| Relative Speed | Slower | Up to >100 times faster mdpi.com |
| Conditions | Room temp. to reflux nih.gov | 40-80°C mdpi.com |
| Chemoselectivity | High | High, preserved under MW conditions mdpi.com |
| Efficiency | Good | Dramatically accelerated, quantitative mdpi.com |
Hydrogenolysis of Dibenzyl Phosphonates
An alternative strategy for the deprotection of phosphonate esters involves the use of dibenzyl phosphonates as precursors. beilstein-journals.orgnih.gov The benzyl (B1604629) groups can be effectively removed under mild conditions via catalytic hydrogenolysis, thus avoiding the harsh acidic conditions required for dealkylation of simple alkyl esters. beilstein-journals.orgnih.gov
This method typically employs a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas. beilstein-journals.orgnih.govresearchgate.net The reaction cleaves the benzyl-oxygen bond, releasing toluene as a byproduct and yielding the free phosphonic acid. This technique is particularly valuable for synthesizing molecules that contain acid-sensitive functional groups. beilstein-journals.org The synthesis of this compound can be achieved by applying this method to its dibenzyl phosphonate precursor.
Direct Phosphonation Methods
Direct phosphonation methods are those in which the carbon-phosphorus (C-P) bond is formed concurrently with the phosphonic acid group. beilstein-journals.orgnih.gov These approaches offer a more streamlined route to the target molecule by reducing the number of synthetic steps.
Strategies Utilizing Phosphorous Acid (H₃PO₃)
A primary reagent for direct phosphonation is phosphorous acid (H₃PO₃). beilstein-journals.orgnih.gov This method involves the reaction of an appropriate aromatic precursor with phosphorous acid to directly install the phosphonic acid moiety onto the aromatic ring. While conceptually straightforward, a significant challenge with this approach lies in the purification of the final product. beilstein-journals.orgnih.gov The high polarity of phosphonic acids makes them difficult to purify using standard chromatographic techniques, often necessitating methods like crystallization, precipitation, or dialysis. beilstein-journals.orgnih.gov
Oxidation of Phosphinic Acid Analogues
Another synthetic route to phosphonic acids is through the oxidation of the corresponding phosphinic acid analogues. beilstein-journals.orgnih.govresearchgate.net Phosphinic acids, which have a P-H bond, can be oxidized to form the P-OH group characteristic of a phosphonic acid. This transformation provides a direct pathway to the desired product from a different class of organophosphorus precursor. The synthesis of this compound would, therefore, involve the oxidation of (4-Methyl-3-nitrophenyl)phosphinic acid.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. raijmr.com In the context of phosphonic acid synthesis, several strategies align with these principles.
One notable "green" method is the use of microwave-assisted hydrolysis of phosphonate esters with inexpensive hydrochloric acid, which avoids the use of silyl halogenides. rsc.org This approach not only uses a more economical reagent but also simplifies the work-up procedure, leading to high yields of very clean products. rsc.org
Other green chemistry considerations applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. purdue.edu
Use of Catalysts: Employing catalytic reagents in place of stoichiometric ones to minimize waste. raijmr.com The use of Pd/C in hydrogenolysis is an example of a catalytic process.
Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comchemijournal.com
Safer Solvents and Reagents: Selecting solvents and reagents that are less toxic and have a reduced environmental impact. researchgate.netwhiterose.ac.uk
By integrating these principles, the synthesis of this compound can be optimized to be not only chemically efficient but also environmentally responsible.
Stereoselective Synthesis Considerations for Related Chiral Analogues
The synthesis of specific stereoisomers of chiral analogues related to this compound is a critical consideration, as the biological activity of phosphonic acids often depends on the absolute configuration of the stereogenic center. mdpi.comresearchgate.net Chiral phosphonates can feature a stereogenic carbon atom in the side chain (C-chiral) or a stereogenic phosphorus atom (P-chiral). The methodologies for achieving stereocontrol in these systems are diverse and include asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution.
Asymmetric Catalysis
Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds, employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both metal-based and organic catalysts have been successfully applied to the synthesis of chiral phosphonates.
Organocatalysis: Chiral Brønsted acids, particularly phosphoric acids (CPAs) derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful catalysts for a variety of enantioselective transformations. thieme-connect.com These catalysts can activate electrophiles, such as imines, through hydrogen bonding, facilitating a stereocontrolled nucleophilic attack by a phosphorus reagent.
For instance, the asymmetric Kabachnik-Fields and phospha-Mannich reactions are cornerstone methods for synthesizing chiral α-aminophosphonates. mdpi.comresearchgate.net In these reactions, a chiral phosphoric acid catalyst can control the facial selectivity of the addition of a phosphite to an imine. The steric bulk of the substituents on the catalyst and the reactants often plays a crucial role in the degree of stereoinduction. mdpi.com Aldehydes with branched alkyl groups, for example, tend to react with higher stereoselectivity in CPA-catalyzed Kabachnik-Fields reactions. mdpi.com
The effectiveness of different chiral phosphoric acid catalysts in the synthesis of α-aminophosphonates is demonstrated by the varying enantiomeric excesses (ee) achieved.
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Phospha-Mannich | Chiral Brønsted Acid | Achiral Imines + Dialkyl Phosphites | Up to 90.6% | mdpi.com |
| Kabachnik-Fields | Chiral Atropisomeric Phosphoric Acid | Aldehyde + p-Anisidine + Di-3-pentylphosphite | High (unspecified) | mdpi.com |
| Friedel-Crafts | Chiral Phosphoric Acid (1i) | Nitroalkenes + Indoles | Highly Enantioselective | thieme-connect.com |
| Addition to Aldimines | (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate (B84403) | Cinnamaldehyde-derived Aldimines + Dialkyl Phosphites | Up to 61.9% | mdpi.com |
Metal Complex Catalysis: Transition metal complexes featuring chiral ligands are also widely used in the asymmetric synthesis of C-chiral phosphonates. mdpi.com Ligands such as PAMP, DIPAMP, and CHIRAPHOS can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of reactions like the phospha-Michael addition or the hydrogenation of unsaturated phosphonates. mdpi.com
Chiral Auxiliaries
An alternative strategy involves covalently attaching a chiral auxiliary to the phosphorus reagent. This auxiliary directs the stereoselective addition to an electrophile, and it is subsequently removed to yield the chiral product. This approach has been successfully used to prepare P-stereogenic phosphine (B1218219) oxides and other organophosphorus compounds. researchgate.netnih.gov
For example, H-phosphonates derived from chiral alcohols like TADDOL or BINOL can be used for the diastereoselective hydrophosphonylation of aldehydes. rsc.org The choice of base and reaction temperature can have a significant effect on the diastereoselectivity of the reaction. rsc.org Similarly, N-phosphinoyl oxazolidinones, prepared with excellent diastereoselectivity, can undergo substitution with Grignard reagents to produce P-chiral phosphine oxides with high enantiomeric ratios. researchgate.net
Resolution of Racemates
When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a common method to obtain pure enantiomers.
Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. Enzymatic kinetic resolution is a particularly powerful method, where enzymes selectively hydrolyze one enantiomer of a phosphonate ester, allowing the unreacted enantiomer to be recovered in high enantiopurity. tamu.edu Dynamic kinetic resolution (DKR) is an advanced form of this method where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer. mdpi.comlibretexts.org
Chromatographic Separation: A direct and widely used method for separating enantiomers is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC). A racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. This method has been successfully applied to the resolution of various nitroaromatic compounds, including analogues of propranolol (B1214883) and atenolol. mdpi.commdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methyl 3 Nitrophenyl Phosphonic Acid
Solid-State Structural Analysis
No crystallographic data, including single-crystal X-ray diffraction studies, for (4-Methyl-3-nitrophenyl)phosphonic acid appears to be published in open scientific literature or deposited in crystallographic databases.
X-ray Crystallography of this compound
Information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available.
Hydrogen Bonding Networks in Crystalline this compound
Without crystal structure data, a detailed analysis of the intermolecular interactions, specifically the hydrogen bonding motifs involving the phosphonic acid group and the nitro substituent, cannot be performed.
Analysis of P-C and P-O Bond Geometries
Precise experimental data on the bond lengths and angles for the phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds are absent from the available literature.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimentally obtained 1H or 13C NMR spectra for this compound could be found in scientific journals or spectral databases.
Proton (1H) NMR Spectral Interpretation
A detailed interpretation of chemical shifts, coupling constants, and signal multiplicities for the aromatic and methyl protons is not possible without access to an experimental spectrum.
Carbon-13 (13C) NMR Analysis
An analysis of the carbon chemical shifts, including those of the aromatic ring carbons and the methyl carbon, cannot be conducted as the spectral data is unavailable.
Phosphorus-31 (³¹P) NMR Chemical Shift Anisotropy and Shielding Tensor Components
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environment of phosphorus nuclei. Unlike in solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state ³¹P NMR spectra can reveal the orientation-dependent nature of the nuclear shielding, known as Chemical Shift Anisotropy (CSA). nih.gov This anisotropy is described by the chemical shift tensor (σ), a second-rank tensor that provides detailed information about the three-dimensional electronic distribution around the phosphorus atom. nih.gov
The chemical shift tensor is characterized by three principal components (σ₁₁, σ₂₂, σ₃₃), which represent the shielding along three orthogonal principal axes in the molecular frame. From these components, the isotropic chemical shift (δiso), the chemical shift anisotropy (Δσ or Δcs), and the asymmetry parameter (η) can be determined. The isotropic chemical shift, commonly observed in solution NMR, is the average of the principal components (δiso = (σ₁₁ + σ₂₂ + σ₃₃)/3).
The chemical shift anisotropy (Δcs) quantifies the span of the shielding tensor and provides insight into the symmetry of the electron density around the phosphorus nucleus. nih.gov For phosphonate (B1237965) groups, the electronic environment is inherently asymmetric due to the presence of one P-C bond, one P=O double bond, and two P-OH single bonds, leading to significant CSA values. Studies on various metal phosphonates have reported ³¹P Δcs values in the range of 43-49 ppm. osti.govnih.gov The asymmetry parameter (η) describes the deviation of the shielding tensor from axial symmetry.
The shielding tensor components are highly sensitive to subtle changes in molecular structure, such as P-O bond lengths and O-P-O bond angles. illinois.edu For this compound, the principal components of the shielding tensor would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring, as well as by intermolecular hydrogen bonding interactions in the solid state.
Table 1: Representative ³¹P NMR Chemical Shift Anisotropy Parameters for Phosphonate Groups
| Parameter | Description | Typical Value Range for Phosphonates |
|---|---|---|
| δiso | Isotropic Chemical Shift | Varies with substitution |
| Δcs (ppm) | Chemical Shift Anisotropy (Span) | 43 - 49 osti.govnih.gov |
| η | Asymmetry Parameter | 0 - 1 |
| σ₁₁, σ₂₂, σ₃₃ | Principal Components of the Shielding Tensor | Dependent on molecular orientation |
These parameters, typically extracted from the analysis of spinning sideband patterns in magic-angle spinning (MAS) NMR experiments or from static powder patterns, provide a detailed fingerprint of the electronic structure of the phosphonate group. osti.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy Investigations of P=O and P-OH Modes
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the FTIR spectrum is dominated by characteristic vibrations of the phosphonic acid moiety, specifically the phosphoryl (P=O) and hydroxyl (P-OH) groups.
The phosphonic acid group (–PO₃H₂) gives rise to several distinct absorption bands. The stretching vibration of the phosphoryl group (ν P=O) is typically a strong band observed in the range of 900-1200 cm⁻¹. nih.gov Its exact position is sensitive to hydrogen bonding, with stronger intermolecular interactions causing a shift to lower wavenumbers. For instance, in some phosphonic acids, this band appears between 1103 cm⁻¹ and 1230 cm⁻¹. researchgate.net
The stretching vibrations of the P-OH bonds (ν P-OH) are also characteristic. These typically appear as broad bands due to hydrogen bonding. A key absorption corresponding to the P-OH stretch is often found around 925 cm⁻¹ to 942 cm⁻¹. nih.govresearchgate.net Additionally, broad absorption bands in the higher frequency region (typically 2500-3000 cm⁻¹) are characteristic of the O-H stretching vibrations within the hydrogen-bonded P-OH groups. Other vibrations, such as the P-O stretching (ν P-O) and various bending modes, contribute to the fingerprint region of the spectrum.
Table 2: Characteristic FTIR Vibrational Frequencies for Phosphonic Acid Group
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| ν O-H | Stretching of hydrogen-bonded hydroxyl groups | 2500 - 3000 (Broad) |
| ν P=O | Phosphoryl group stretching | 900 - 1200 nih.gov |
| ν P-OH | Phosphonic acid hydroxyl stretching | ~925 - 950 nih.govresearchgate.net |
| ν P-O | Phosphorus-oxygen single bond stretching | ~730 - 760 |
Raman Spectroscopy Studies
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FTIR spectroscopy. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the phosphonic acid group and the aromatic ring are often strong in the Raman spectrum.
Raman studies on similar compounds like methylphosphonic acid have identified key spectral features. researchgate.net The P=O stretching vibration, while also IR-active, can be observed in the Raman spectrum. More significantly, vibrations involving the P-C bond and the symmetric breathing modes of the phenyl ring are typically prominent. The symmetric stretching of the nitro group (NO₂) is expected to produce a strong Raman band, often found around 1350 cm⁻¹. Investigations into m-nitrophenyl phosphonic acid analogues have demonstrated the utility of Raman and Surface-Enhanced Raman Scattering (SERS) in elucidating molecular structure and orientation. nih.gov Raman spectroscopy is particularly useful for studying solid samples without special preparation and is less sensitive to interference from water, making it a robust analytical tool for characterizing this compound. rsc.org
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, the exact mass of the neutral molecule is calculated based on the masses of its most abundant isotopes. This calculated value can then be compared to the experimentally measured mass of the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) to confirm the molecular formula. The high degree of accuracy provided by HRMS effectively eliminates other possible elemental compositions, providing definitive evidence for the identity of the compound. researchgate.net
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₈NO₅P |
| Monoisotopic Mass (Calculated) | 217.01401 u |
| [M+H]⁺ Ion (Calculated) | 218.02181 u |
| [M-H]⁻ Ion (Calculated) | 216.00620 u |
| Required Mass Accuracy | < 5 ppm |
Fragmentation Pattern Analysis for Structural Features
In addition to providing the molecular weight, mass spectrometry coupled with fragmentation techniques (e.g., MS/MS) offers profound insights into the molecular structure. When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
For this compound, several fragmentation pathways can be predicted based on its structure. Common fragmentation patterns for organophosphorus compounds involve cleavages around the phosphorus atom and within the phosphonic acid group. libretexts.org Key predicted fragmentation pathways include:
Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of NO₂ (46 u).
Cleavage of the C-P bond: The bond between the phenyl ring and the phosphorus atom can break, leading to ions corresponding to the nitrotoluene moiety and the phosphonic acid fragment.
Losses from the phosphonic acid group: Neutral losses of water (H₂O, 18 u) or the HPO₂ radical (49 u) from the molecular ion are common fragmentation pathways for phosphonic acids.
Analyzing these fragment ions allows for the confirmation of specific structural motifs, such as the presence and position of the methyl and nitro substituents on the aromatic ring and the connectivity of the phosphonic acid group.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Proposed) | Ion Formula | Description |
|---|---|---|
| 217 | [C₇H₈NO₅P]⁺˙ | Molecular Ion (M⁺˙) |
| 199 | [C₇H₆NO₄P]⁺˙ | Loss of H₂O |
| 171 | [C₇H₈O₃P]⁺ | Loss of NO₂ |
| 137 | [C₇H₇NO]⁺˙ | Fragment from C-P cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion from nitrotoluene fragment |
Advanced Surface Characterization Techniques for this compound Thin Films
The analysis of thin films of this compound reveals detailed information about their chemical composition, molecular orientation, and interaction with substrates.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For thin films of this compound, XPS provides invaluable information regarding the binding of the phosphonic acid headgroup to various oxide surfaces and the chemical integrity of the organic structure.
High-resolution XPS spectra of thin films would be expected to show characteristic peaks corresponding to the constituent elements: carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and phosphorus (P 2p). The binding energies of these core-level electrons are sensitive to the local chemical environment, allowing for the identification of different functional groups.
For analogous phenylphosphonic acid monolayers on oxide surfaces, the P 2p peak is typically observed in the range of 133-134 eV, confirming the presence of the phosphonate group on the surface. researchgate.net The C 1s spectrum is more complex and can be deconvoluted into multiple components representing the aromatic ring carbons and the methyl group. The N 1s peak, expected around 405-406 eV, would confirm the presence of the nitro group. The O 1s spectrum would show contributions from the phosphonic acid group (P-O and P=O) and the nitro group (N-O). nih.gov
Representative XPS Data for a Phenylphosphonic Acid Monolayer on an Oxide Surface
| Core Level | Binding Energy (eV) | Assignment |
| P 2p | ~133.4 | P-O-Substrate, P=O |
| C 1s | ~285.0 | Aromatic C-C, C-H |
| ~286.5 | C-P | |
| O 1s | ~531.5 | P=O |
| ~532.8 | P-O-H, P-O-Substrate | |
| N 1s | ~405.5 | -NO₂ |
Note: The data presented are representative values for similar aromatic phosphonic acid compounds and may vary slightly for this compound.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the molecular composition of the outermost atomic layers of a solid. nih.gov When analyzing thin films of this compound, ToF-SIMS provides detailed molecular fragmentation patterns that confirm the structure of the adsorbed molecule and its interaction with the substrate. nih.gov
In the positive ion spectrum, characteristic fragments would be expected, including the protonated molecular ion [M+H]⁺. Other significant peaks would likely correspond to the loss of functional groups, such as the nitro group or the phosphonic acid moiety. Fragmentation of the aromatic ring and the methyl group would also produce a series of characteristic ions. nih.govuwo.ca
The negative ion spectrum would be expected to show the deprotonated molecular ion [M-H]⁻, as well as fragments such as PO₂⁻ and PO₃⁻, which are indicative of the phosphonic acid headgroup. nih.gov The presence of ions corresponding to the substrate with attached phosphonate fragments (e.g., [Substrate+PO₃]⁻) would provide direct evidence of covalent bonding. nih.gov
Expected ToF-SIMS Fragments for this compound
| Ion Type | Expected Fragment Ions | Interpretation |
| Positive Ions | [M+H]⁺, [M-NO₂]⁺, [M-PO(OH)₂]⁺, [C₇H₇]⁺ | Molecular ion and characteristic fragments from the organic structure. |
| Negative Ions | [M-H]⁻, [PO₂]⁻, [PO₃]⁻, [Substrate+PO₃]⁻ | Deprotonated molecule and fragments confirming the phosphonic acid group and its binding to the substrate. |
Note: This table presents hypothetical, yet chemically reasonable, fragments based on the known fragmentation patterns of similar aromatic phosphonic acids.
Surface Plasmon Resonance (SPR) Spectroscopy for Adsorption Kinetics
Surface Plasmon Resonance (SPR) spectroscopy is a real-time, label-free optical technique used to monitor the binding of molecules to a surface. nih.gov For this compound, SPR is an ideal tool to study the kinetics of self-assembled monolayer (SAM) formation on suitable metal or metal-oxide coated sensor surfaces. nih.gov
By flowing a solution of this compound over the sensor surface, the adsorption process can be monitored in real-time as a change in the resonance angle or wavelength. This data can be used to determine key kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ).
The adsorption process of phosphonic acids on oxide surfaces typically follows a Langmuir adsorption model, where an initial rapid increase in surface coverage is observed, followed by a plateau as the surface becomes saturated. nih.gov The shape of the SPR sensorgram provides direct insight into the dynamics of monolayer formation.
Typical Kinetic Parameters for Phosphonic Acid Adsorption on an Oxide Surface from SPR Analysis
| Kinetic Parameter | Symbol | Typical Value Range |
| Association Rate Constant | kₐ | 10³ - 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | 10⁻⁴ - 10⁻⁶ s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | 10⁻⁷ - 10⁻¹¹ M |
Note: These values are representative for the adsorption of alkylphosphonic acids on oxide surfaces and serve as an estimate for the expected behavior of this compound.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase behavior of this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. gossmanforensics.com TGA is used to determine the thermal stability and decomposition profile of this compound.
A typical TGA thermogram for an organophosphorus compound like this would likely show a multi-step decomposition process. scholars.directmarquette.edu An initial mass loss at lower temperatures might be attributed to the loss of adsorbed water or solvent. The major decomposition steps at higher temperatures would correspond to the breakdown of the organic molecule, including the scission of the C-P bond, and the decomposition of the nitro and methyl groups. koreascience.krnsf.gov The presence of the phosphonic acid moiety often leads to the formation of a significant amount of char residue at high temperatures, which is a characteristic of many phosphorus-containing compounds. koreascience.kr
Hypothetical TGA Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 100 - 150 | ~1-2% | Loss of adsorbed moisture. |
| 2 | 250 - 400 | ~30-40% | Decomposition of the nitro group and initial breakdown of the organic structure. |
| 3 | 400 - 600 | ~20-30% | C-P bond cleavage and further fragmentation. |
| Residue | > 600 | ~25-35% | Formation of a stable phosphocarbonaceous char. |
Note: This data is a hypothetical representation based on the thermal behavior of similar aromatic phosphonic and nitroaromatic compounds.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. unibuc.roresearchgate.net For this compound, DSC can also provide information about the energetic nature of its decomposition.
The DSC thermogram of a crystalline sample would show an endothermic peak corresponding to its melting point. Given the presence of the nitro group, it is also possible that an exothermic event could be observed at higher temperatures, indicating thermal decomposition. unibuc.roacs.org For many nitroaromatic compounds, the melting point is closely followed by an exothermic decomposition, which is an important consideration for thermal hazard assessment. unibuc.roresearchgate.net The presence of different crystalline forms (polymorphism) would be revealed by multiple melting peaks or other solid-state transition endotherms or exotherms. ucl.ac.uk
Expected Thermal Events in DSC Analysis of this compound
| Thermal Event | Expected Temperature Range (°C) | Heat Flow | Interpretation |
| Glass Transition (if amorphous) | 80 - 120 | Step change in baseline | Transition from glassy to rubbery state. |
| Melting | 150 - 250 | Endothermic Peak | Solid to liquid phase transition. |
| Decomposition | > 200 | Exothermic Peak(s) | Irreversible chemical breakdown of the molecule. |
Note: The temperature ranges are estimates based on the properties of similar nitroaromatic and phosphonic acid compounds.
Computational and Theoretical Investigations of 4 Methyl 3 Nitrophenyl Phosphonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its electronic structure, conformational preferences, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into reactivity and molecular properties. For (4-Methyl-3-nitrophenyl)phosphonic acid, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The analysis of global descriptors from DFT calculations can reveal the relative reactivity of the molecule. For instance, a smaller energy gap between the HOMO and LUMO (ΔEgap) suggests higher reactivity. In analogous compounds like pyridinyl and pyrimidinyl phosphonates, DFT has been used to determine that specific substitutions lead to a smaller energy gap, indicating greater electronic exchange capacity and lower kinetic stability. researchgate.net
The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro and phosphonic acid groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the phosphonic acid and methyl groups.
Table 1: Representative DFT Calculation Parameters for Electronic Structure Analysis
| Parameter | Typical Value/Method | Information Gained |
|---|---|---|
| Method | DFT (e.g., B3LYP functional) | Approximation of the exchange-correlation energy. |
| Basis Set | e.g., 6-311++G(d,p) | Mathematical description of atomic orbitals. |
| HOMO-LUMO Gap | Calculated Energy (eV) | Indicates chemical reactivity and stability. researchgate.net |
| MEP Analysis | Visualization Map | Identifies sites for electrophilic and nucleophilic attack. |
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. The molecule's flexibility primarily arises from the rotation around the Carbon-Phosphorus (C-P) single bond and the bonds within the phosphonic acid group itself.
The substituents on the phenyl ring create steric and electronic effects that influence the conformational landscape. nih.gov By systematically rotating the dihedral angle between the phenyl ring and the phosphonic acid group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy conformations (energy minima) and the energy barriers to rotation (transition states). rsc.org
For related flexible molecules, computational methods have been used to explore the conformational space to identify the most stable conformers. mdpi.comnih.gov For this compound, it is expected that the most stable conformations would seek to minimize steric hindrance between the bulky phosphonic acid group and the ortho-substituted nitro group. Intramolecular hydrogen bonding between a phosphonic hydroxyl group and an oxygen atom of the nitro group might also stabilize certain conformations. The energy landscape would likely feature multiple local minima, each corresponding to a different spatial arrangement of the phosphonic acid group relative to the substituted phenyl ring. rsc.orgnih.gov
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C2-C1-P-O | Rotation of the P-O bond relative to the ring | Defines the orientation of the phosphoryl oxygen. |
| C1-P-O-H | Rotation of the hydroxyl groups | Determines potential for intramolecular hydrogen bonding. |
| C4-C3-N-O | Rotation of the nitro group | Generally less flexible, but can influence steric interactions. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govivanmr.com
For this compound, predicting the ¹H, ¹³C, and ³¹P NMR spectra would be of particular interest. Calculations on organophosphorus compounds have shown that DFT can reproduce experimental ³¹P NMR shifts with good accuracy, although the choice of functional and basis set is crucial. nih.govresearchgate.net A linear regression analysis between calculated and experimental shifts is often employed to improve the accuracy of predictions. nih.gov
The calculated chemical shifts would be sensitive to the molecule's conformation. Therefore, it is common practice to perform calculations on several low-energy conformers and compute a Boltzmann-averaged spectrum to better represent the dynamic nature of the molecule in solution. rsc.org The predicted ³¹P chemical shift would be characteristic of an arylphosphonic acid, and its precise value would be modulated by the electronic effects of the methyl and nitro substituents. Similarly, the ¹H and ¹³C chemical shifts for the aromatic ring would reflect the electron-donating and electron-withdrawing nature of the substituents. For example, carbons bonded to or near the nitro and phosphonic acid groups would be shifted downfield (higher ppm) compared to those near the methyl group.
Table 3: Typical Methodology for NMR Chemical Shift Prediction
| Step | Method/Technique | Purpose |
|---|---|---|
| 1. Geometry Optimization | DFT (e.g., B3LYP/6-311+G(2d,p)) | Find the lowest energy structure(s). nih.gov |
| 2. NMR Calculation | DFT/GIAO | Calculate isotropic shielding constants. nih.govnih.gov |
| 3. Reference Subtraction | Calculated shielding of a reference (e.g., H₃PO₄ for ³¹P) | Convert absolute shielding to chemical shifts (δ). researchgate.netresearchgate.net |
| 4. Scaling (Optional) | Linear Regression | Correct for systematic errors in the calculation. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes like intermolecular interactions and the influence of a solvent.
Simulations of Intermolecular Interactions and Solvent Effects
MD simulations can be used to study how this compound interacts with itself and with solvent molecules, such as water. In these simulations, a number of molecules of the compound are placed in a simulation box filled with solvent molecules, and their trajectories are calculated over time based on a force field that describes the interatomic forces.
Simulations of similar aromatic compounds in water show that both hydrogen bonding and van der Waals interactions are crucial. chemmethod.comresearchgate.net For this compound in an aqueous environment, the phosphonic acid group would be expected to form strong hydrogen bonds with water molecules, acting as both a hydrogen bond donor (from the -OH groups) and acceptor (at the P=O oxygen). The nitro group's oxygen atoms would also act as hydrogen bond acceptors.
The substituted phenyl ring would engage in van der Waals and potentially π-π stacking interactions with other molecules of the same compound. Studies on nitrobenzene (B124822) have shown that dispersion forces can significantly stabilize slipped-parallel orientations in dimers, which may also be relevant for the self-association of this compound. nih.gov MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. This provides a microscopic view of the solvation shell structure and any tendencies for molecular aggregation. rsc.org
Molecular Modeling of Interactions with Biological Targets (Non-Clinical Focus)
Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule like this compound might bind to a biological macromolecule, such as an enzyme. This is often used in drug discovery to identify potential inhibitors. nih.govglobalresearchonline.netnih.gov
The phosphonic acid group is a key feature for biological interactions, as it can act as a mimic of phosphate (B84403) groups or as a transition-state analog for reactions involving tetrahedral intermediates, such as peptide bond hydrolysis. researchgate.net Phosphonic and phosphinic acids are known to be effective inhibitors of various enzymes, including metalloproteinases, phosphatases, and proteases. nih.govtandfonline.com
A molecular docking study would involve computationally placing this compound into the active site of a target enzyme. The program would then sample different orientations and conformations of the ligand to find the most favorable binding mode, which is typically scored based on the estimated binding energy.
Key interactions would likely involve the phosphonate (B1237965) moiety. Its negatively charged oxygen atoms could form strong ionic and hydrogen bond interactions with positively charged amino acid residues (like arginine or lysine) or coordinate with metal ions (such as Zn²⁺ or Mg²⁺) often found in enzyme active sites. nih.gov For example, docking studies of phosphonate-containing inhibitors with matrix metalloproteinases (MMPs) have shown that the P=O oxygen can coordinate directly with the catalytic zinc ion. nih.gov The substituted phenyl ring would likely fit into a hydrophobic pocket of the active site, with the methyl and nitro groups influencing the specificity and strength of these van der Waals interactions.
Table 4: Potential Enzyme Targets for Phosphonic Acid Derivatives and Key Interactions
| Enzyme Class | Potential Role of Phosphonate | Key Predicted Interactions |
|---|---|---|
| Metalloproteinases (e.g., MMPs) | Zinc-binding group nih.gov | Coordination with catalytic Zn²⁺ ion, H-bonds with backbone. |
| Phosphatases (e.g., FBPase) | Phosphate mimic nih.gov | Ionic interactions with positively charged residues (Arg, Lys). |
| Serine Proteases | Transition-state analog | Covalent or non-covalent interactions with the catalytic serine. |
| Carbonic Anhydrases | Inhibitor nih.gov | Coordination with active site zinc and hydrogen bonding network. nih.gov |
Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies concerning the computational and theoretical investigations of This compound that align with the requested article structure.
Therefore, it is not possible to provide detailed information, research findings, or data tables for the following sections as they pertain directly to this compound:
Computational Studies of Reaction Mechanisms
Transition State Analysis in Synthesis
Searches for computational studies, docking analyses, QSAR models, and reaction mechanism investigations yielded no specific results for this compound. The available literature focuses on other related phosphonic acid derivatives, but per the instructions to focus solely on the specified compound, this information cannot be used.
Chemical Reactivity, Derivatization, and Transformation Pathways of 4 Methyl 3 Nitrophenyl Phosphonic Acid
Acid-Base Properties and Protonation Equilibria
Phosphonic acids are dibasic acids, characterized by two distinct dissociation constants (pKa values). The first proton is strongly acidic, comparable to carboxylic acids, while the second is much weaker. The acidity is influenced by the substituents on the phenyl ring. researchgate.net In the case of (4-Methyl-3-nitrophenyl)phosphonic acid, the electron-withdrawing nitro group is expected to increase the acidity (lower the pKa values) compared to unsubstituted phenylphosphonic acid by stabilizing the conjugate base. Conversely, the electron-donating methyl group would slightly decrease the acidity. The net effect is a compound with significant acidity, capable of forming stable salts and participating in proton transfer reactions.
Table 1: Typical pKa Values for Substituted Arylphosphonic Acids
| Compound | pKa1 | pKa2 |
| Phenylphosphonic acid | 1.83 | 7.07 |
| 4-Nitrophenylphosphonic acid | 1.34 | 6.33 |
| Methylphosphonic acid wikipedia.org | 2.35 | 7.70 |
| This compound | Estimated < 1.8 | Estimated ~6.5-7.0 |
| Note: Exact experimental values for this compound are not readily available in the cited literature; values are estimated based on substituent effects. |
Oligomerization and Polymerization Studies
Direct polymerization of arylphosphonic acids is not a common process. However, they can be incorporated into polymeric structures through derivatization. For instance, the introduction of polymerizable groups, such as allyl or acrylamide moieties, onto the phosphonic acid or the aromatic ring allows for subsequent polymerization. acs.orgresearchgate.net Studies have shown that phosphonic acid-functionalized polyelectrolytes can be produced by the copolymerization of arylphosphonated monomers. researchgate.net These materials are of interest for applications such as fuel cell membranes due to their proton conductivity and stability. researchgate.net Another strategy involves preparing copolymers with other monomers, where the phosphonic acid group provides functionality, such as improved adhesion in dental applications. rsc.org
Formation of Esters and Anhydrides
The phosphonic acid group readily undergoes esterification to form mono- and diesters. The selective formation of monoesters can be challenging as the reaction can proceed to the diester. nih.govresearchgate.net Various methods have been developed for controlled esterification, including reactions with orthoacetates, which can be tuned by temperature to favor either mono- or diester formation. nih.govresearchgate.net
Esterification Methods for Phosphonic Acids nih.govgoogle.com
| Method | Reagents | Product | Notes |
| Orthoester Method | Triethyl orthoacetate | Mono- or Diester | Selectivity is temperature-dependent. nih.govresearchgate.net |
| Mitsunobu Reaction | Alcohol, DIAD, triphenylphosphine | Diester | Followed by selective demethylation for monoesters. google.com |
| Acid Chloride Route | Thionyl chloride, then alcohol | Monoester | Involves formation of a phosphoryl chloride intermediate. google.com |
Phosphonic anhydrides can also be synthesized. A common method involves the reaction of phosphonic acid halides with an aliphatic carboxylic acid anhydride (B1165640), such as acetic anhydride. google.com This reaction proceeds with the removal of the resulting carboxylic acid halide by distillation to drive the reaction to completion. google.com
Reactions Involving the Nitro Group
The nitro group is a key site for transformations, enabling the introduction of other functional groups, most notably an amino group.
The reduction of the aromatic nitro group to an amine is a fundamental transformation that yields (3-Amino-4-methylphenyl)phosphonic acid. This reaction can be achieved using a variety of reducing agents. The choice of reagent is crucial to ensure selectivity and avoid reduction of other functional groups. wikipedia.orgcommonorganicchemistry.com
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.com Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, are also widely used and offer good chemoselectivity. commonorganicchemistry.comyoutube.com These methods are generally compatible with the phosphonic acid moiety. For instance, sodium borohydride, typically a mild reducing agent, can reduce nitroaromatics to amines when used in conjunction with transition metal complexes like Ni(PPh3)4. jsynthchem.com
Table 2: Common Reagents for Nitro Group Reduction wikipedia.orgcommonorganicchemistry.com
| Reagent System | Conditions | Advantages |
| H₂, Pd/C | Hydrogen atmosphere | High efficiency, clean reaction. commonorganicchemistry.com |
| Fe, HCl/AcOH | Acidic medium | Cost-effective, mild. commonorganicchemistry.com |
| SnCl₂, HCl | Acidic medium | Mild, good for sensitive substrates. |
| NaBH₄, Ni(PPh₃)₄ | Ethanol solvent | High efficiency under mild conditions. jsynthchem.com |
| Catalytic Hydrogenation | Raney Nickel | Useful when avoiding dehalogenation is necessary. commonorganicchemistry.com |
The resulting amino-phosphonic acid is a valuable intermediate for further derivatization, such as diazotization reactions or amide bond formation.
Further electrophilic aromatic substitution on the this compound ring is challenging and governed by the directing effects of the existing substituents. The substituents present are:
-CH₃ (Methyl): Activating, ortho-, para-director.
-NO₂ (Nitro): Deactivating, meta-director.
-PO(OH)₂ (Phosphonic acid): Deactivating, meta-director.
The positions ortho to the methyl group are at C-3 and C-5. The C-3 position is already occupied by the nitro group. The C-5 position is ortho to the methyl group and meta to both the nitro and phosphonic acid groups. The position ortho to the phosphonic acid group (C-6) is also para to the nitro group, which is highly unfavorable. The position meta to the nitro group is C-5.
Phosphonic Acid Derivatization for Enhanced Functionality
Beyond the reactions described above, the phosphonic acid group can be derivatized to enhance the molecule's functionality for specific applications. For example, phosphonic acids are excellent chelating agents and can be used to modify surfaces or create coordination polymers. d-nb.info The synthesis of phosphonate (B1237965) analogs of amino acids has been a significant area of research, with applications in medicinal chemistry. researchgate.net
After reduction of the nitro group, the resulting (3-Amino-4-methylphenyl)phosphonic acid can be further modified. The amino group can be converted into a wide array of other functionalities. For example, it can be acylated to form amides, or it can undergo the Mannich-type reaction with formaldehyde and phosphorous acid to introduce additional methylenephosphonic acid groups, creating powerful chelating agents like ATMP (aminotris(methylenephosphonic acid)). wikipedia.org This versatility makes this compound a useful precursor for complex, multifunctional molecules.
Introduction of Additional Functional Moieties
The structure of this compound allows for the introduction of new functional groups through several reaction pathways. The aromatic ring, activated by the methyl group and deactivated by the nitro group, can undergo electrophilic substitution, although the conditions would need to be carefully controlled. More commonly, the existing functional groups serve as handles for modification.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd), tin(II) chloride (SnCl₂), or iron (Fe) in acidic medium. This transformation yields (3-amino-4-methylphenyl)phosphonic acid, a key intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a range of other substituents (e.g., -Cl, -Br, -CN, -OH).
Reactions of the Phosphonic Acid Group: The phosphonic acid group itself can be converted into other functional groups. For instance, it can be chlorinated to a phosphonic dichloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reactive intermediate can then be reacted with various nucleophiles to introduce new functionalities.
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, yielding (4-carboxy-3-nitrophenyl)phosphonic acid. This adds another reactive site for further chemical synthesis, such as esterification or amide formation.
These transformations are fundamental in synthetic organic chemistry for creating a library of compounds from a single precursor, enabling structure-activity relationship studies.
Synthesis of Phosphonamidates and Phosphinate Analogues
Phosphonamidates and phosphinates are important analogues of phosphonic acids with modified phosphorus centers, often exhibiting unique biological activities.
Phosphonamidates are characterized by a phosphorus-nitrogen (P-N) bond. A common route to synthesize phosphonamidates from this compound involves a two-step "classical approach". mdpi.comresearchgate.net First, the phosphonic acid is converted to a more reactive intermediate, typically a phosphonochloridate, by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride. mdpi.com This intermediate is then reacted with a primary or secondary amine to form the desired phosphonamidate. mdpi.comresearchgate.net This method has been successfully applied to synthesize a variety of amino acid-based phosphonamidates. mdpi.comresearchgate.net
Table 1: General Synthetic Approaches for Phosphonamidate Synthesis
| Method | Description | Key Reagents | Ref. |
|---|---|---|---|
| Classical Approach | Two-step process involving activation of the phosphonic acid to a phosphonochloridate, followed by reaction with an amine. | Oxalyl chloride, Thionyl chloride, Amines | mdpi.comresearchgate.net |
| Atherton-Todd Reaction | A one-pot reaction of a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride and a base. | CCl₄, Base (e.g., Triethylamine) | researchgate.net |
| Triflic Anhydride Activation | Activation of the phosphonate ester for direct coupling with amines. Requires deprotonation of the nucleophile. | Triflic anhydride | mdpi.comresearchgate.net |
| Phosphonylaminium Salts | Use of pre-formed salts to mediate the reaction, avoiding harsh conditions. | Phosphonylaminium salts | mdpi.com |
Phosphinates , which contain a P-H or P-C bond in place of a P-OH group, are typically synthesized through different routes. One established method involves the oxidation of secondary phosphine (B1218219) oxides. kent.ac.uk These precursors can be prepared from the reaction of dialkyl phosphites with Grignard reagents. kent.ac.uk Another versatile route is the palladium-catalyzed cross-coupling of hypophosphorous sources with aryl halides (a variation of the Hirao reaction), which allows for the direct formation of the P-C bond. organic-chemistry.org To synthesize a phosphinate analogue of this compound, one could envision a pathway starting from a corresponding aryl halide, (e.g., 1-bromo-4-methyl-3-nitrobenzene), and coupling it with a suitable phosphinate precursor.
Degradation Pathways and Environmental Fate
The environmental persistence and transformation of this compound are governed by its susceptibility to photochemical, chemical, and biological degradation processes. The presence of both a nitroaromatic system and a stable carbon-phosphorus (C-P) bond suggests complex degradation pathways.
Photochemical and Chemical Degradation Studies
Organophosphonates can undergo photochemical degradation in aquatic environments, primarily driven by UV radiation. Studies on methylphosphonic acid (MPn), a simple phosphonate, have shown that UV irradiation leads to the cleavage of the C-P bond. nih.govrsc.org This process is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the molecule. nih.govrsc.org The degradation of MPn results in the formation of inorganic phosphate (B84403), methanol, and formic acid. nih.gov
For this compound, a similar photodegradation mechanism is expected, where UV light would facilitate the cleavage of the aryl C-P bond, releasing orthophosphate. nih.gov The nitroaromatic moiety itself is also photoactive and can undergo complex photochemical reactions. The degradation kinetics are likely to be influenced by environmental factors such as pH, the presence of natural photosensitizers (like humic acids), and the intensity of solar radiation. nih.govrsc.org
Chemical degradation can occur through hydrolysis, although the C-P bond is generally resistant to it under typical environmental conditions. nih.gov However, under more extreme pH or temperature conditions, or in the presence of certain catalysts, hydrolysis may become more significant.
Biological Degradation Mechanisms (e.g., enzyme-catalyzed breakdown)
The biodegradation of this compound likely involves two main enzymatic strategies targeting the nitro group and the phosphonate group separately.
Degradation of the Nitroaromatic Moiety: Bacteria have evolved specific pathways to metabolize nitroaromatic compounds. A common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, catalyzed by nitroreductases. mdpi.com This detoxification step makes the aromatic ring more susceptible to subsequent enzymatic attack. The resulting (3-amino-4-methylphenyl)phosphonic acid can then be degraded further. Oxygenases (both mono- and dioxygenases) can catalyze the hydroxylation and subsequent opening of the aromatic ring, channeling the breakdown products into central metabolic pathways like the tricarboxylic acid cycle. mdpi.comresearchgate.net
Cleavage of the C-P Bond: The C-P bond in phosphonates is exceptionally stable, and its enzymatic cleavage is a key step for organisms to utilize phosphonates as a phosphorus source. mdpi.com The most well-characterized enzyme for this task is C-P lyase, a multi-enzyme complex that directly cleaves the C-P bond to yield a hydrocarbon and inorganic phosphate. Other enzymatic pathways involve the initial modification of the organic part of the molecule before the C-P bond is broken by hydrolases, such as phosphonatases, which are part of the alkaline phosphatase superfamily. mdpi.comnih.gov
Table 2: Potential Enzymatic Pathways in the Biodegradation of this compound
| Enzymatic Step | Enzyme Class | Target Moiety | Resulting Transformation | Ref. |
|---|---|---|---|---|
| Nitro Reduction | Nitroreductases | Nitro group | -NO₂ → -NH₂ | mdpi.com |
| Ring Hydroxylation | Oxygenases | Aromatic ring | Introduction of -OH groups | mdpi.comresearchgate.net |
| Ring Cleavage | Dioxygenases | Aromatic ring | Opening of the aromatic ring | researchgate.net |
| C-P Bond Cleavage | C-P Lyase / Phosphonatase | Phosphonate group | C-P bond scission to release phosphate | mdpi.comnih.gov |
Formation and Analysis of Breakdown Products
The degradation of this compound is expected to generate a series of intermediate and final breakdown products.
Photochemical/Chemical Degradation Products: The primary products from C-P bond cleavage would be inorganic phosphate and 4-methyl-3-nitrophenol. nih.gov Further degradation of the aromatic portion could lead to smaller organic acids.
Biological Degradation Products: The initial step of nitroreduction would form (3-amino-4-methylphenyl)phosphonic acid. Subsequent C-P bond cleavage would release inorganic phosphate and 3-amino-4-methylphenol. Further microbial metabolism would involve ring cleavage, leading to aliphatic intermediates that are ultimately mineralized to CO₂, H₂O, and NH₄⁺. mdpi.comresearchgate.net
The analysis of these breakdown products is crucial for understanding the degradation pathways and environmental fate. Due to the polar and often non-volatile nature of phosphonic acids and their derivatives, analytical methods typically involve chromatography.
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for separating and quantifying phosphonates and their polar breakdown products. nih.gov Derivatization may be employed to enhance detection; for example, amine-containing products can be derivatized with reagents like 9-fluorenyl methylchloroformate to allow for fluorescent detection, greatly increasing sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile phosphonic acids must first be converted into more volatile derivatives. Common derivatization methods include esterification to form methyl or pentafluorobenzyl (PFB) esters. researchgate.net PFB derivatives are particularly useful as they are stable and allow for highly sensitive detection using negative chemical ionization (NCI) mode in the mass spectrometer. researchgate.net
Coordination Chemistry and Metal Complexes Involving 4 Methyl 3 Nitrophenyl Phosphonic Acid
Chelation Properties and Ligand Design
The design of ligands for specific metal chelation is a cornerstone of coordination chemistry. The "(4-Methyl-3-nitrophenyl)phosphonic acid" ligand presents several potential coordination sites, primarily through the oxygen atoms of the phosphonic acid moiety.
The phosphonic acid group, -PO(OH)₂, can coordinate to metal centers in several ways after deprotonation. It can act as a monodentate ligand, where only one of the phosphonate (B1237965) oxygen atoms binds to the metal. More commonly, it functions as a bidentate or tridentate ligand. In its fully deprotonated form, -PO₃²⁻, the three oxygen atoms can bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The coordination mode is influenced by several factors, including the pH of the solution (which dictates the degree of deprotonation), the nature of the metal ion, and the steric and electronic effects of the substituents on the aromatic ring. The nitro group at the meta position is electron-withdrawing, which can affect the acidity of the phosphonic acid protons and the electron density on the coordinating oxygen atoms. The methyl group at the para position is weakly electron-donating.
Table 1: Potential Coordination Modes of (4-Methyl-3-nitrophenyl)phosphonate
| Coordination Mode | Description |
| Monodentate | One phosphonate oxygen atom is bonded to a single metal center. |
| Bidentate Chelating | Two phosphonate oxygen atoms are bonded to the same metal center. |
| Bidentate Bridging | Two phosphonate oxygen atoms are bonded to two different metal centers. |
| Tridentate Bridging | All three phosphonate oxygen atoms are bonded to two or three different metal centers. |
The phosphonic acid moiety plays a significant role in determining the coordination geometry of the resulting metal complexes. The P-O bond lengths and O-P-O bond angles can vary depending on the coordination mode and the identity of the metal ion. When acting as a chelating ligand, the phosphonate group typically forms a four-membered ring with the metal center. In bridging modes, it can link metal centers to form dimers, chains, layers, or three-dimensional frameworks. The steric bulk of the (4-methyl-3-nitrophenyl) group will also influence the packing of the ligands around the metal center, potentially leading to distorted geometries.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with phosphonate ligands is typically achieved by reacting a soluble salt of the desired metal with the phosphonic acid in a suitable solvent. The reaction conditions, such as temperature, pH, and the presence of other coordinating species, can be tuned to isolate specific complexes. Characterization of these complexes generally involves a combination of spectroscopic techniques (FT-IR, NMR, UV-Vis), single-crystal X-ray diffraction, and elemental analysis.
Transition metals, with their partially filled d-orbitals, form a wide variety of complexes with phosphonate ligands. The nature of the metal-ligand bond can range from predominantly ionic to significantly covalent. The synthesis of transition metal complexes with this compound would likely proceed by reacting the ligand with transition metal salts like chlorides, nitrates, or acetates in solvents such as water, ethanol, or methanol. The resulting complexes could be mononuclear, containing a single metal ion, or polynuclear, with multiple metal ions bridged by the phosphonate groups.
Table 2: Expected Properties of Transition Metal Complexes with (4-Methyl-3-nitrophenyl)phosphonate
| Metal Ion | Potential Geometry | Potential Application |
| Cu(II) | Square planar, Octahedral | Catalysis, Magnetic materials |
| Ni(II) | Octahedral, Tetrahedral | Catalysis, Luminescent materials |
| Co(II) | Octahedral, Tetrahedral | Magnetic materials, Pigments |
| Zn(II) | Tetrahedral, Octahedral | Luminescent materials, Sensors |
Lanthanides and actinides are hard Lewis acids and therefore have a strong affinity for the hard oxygen donor atoms of the phosphonate group. The complexation of these f-block elements with phosphonate ligands is of interest for applications in separation science, particularly in nuclear waste reprocessing, as well as in the development of luminescent materials.
The synthesis of lanthanide and actinide complexes with this compound would likely involve similar methods to those used for transition metals. Given the larger ionic radii of these elements, higher coordination numbers (e.g., 8 or 9) are common. The strong interaction between the uranyl ion (UO₂²⁺) and phosphonate ligands is well-documented for other arylphosphonic acids and is expected to be similar for the title compound.
The phosphonate group is an effective chelator for heavy metal ions. The interaction of this compound with heavy metals like Fe(III) and Hg(II) is relevant to environmental remediation and the development of sensors for these toxic metal ions.
Fe(III) is a hard Lewis acid and forms stable complexes with oxygen-donor ligands. The complexation with the phosphonate group is expected to be strong. Hg(II) is a softer Lewis acid, but it can also form complexes with phosphonate ligands, although the interaction might be weaker compared to harder metal ions. The synthesis of these complexes would typically be carried out in aqueous solutions.
Metal-Organic Frameworks (MOFs) and Coordination Polymers incorporating this compound
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The use of phosphonic acids as organic linkers is a well-established strategy for creating robust and functional frameworks due to the strong coordination of the phosphonate group to metal centers. mdpi.comresearchgate.net
Design and Synthesis of Phosphonate-Based MOFs
The design of phosphonate-based MOFs is a rational process where the geometry of the phosphonic acid linker and the coordination preference of the metal ion dictate the final topology of the framework. mdpi.com The synthesis of these materials is typically achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel, often for several hours or days, to promote crystallization. mdpi.comlupinepublishers.com
The hypothetical design of MOFs using this compound would involve selecting metal ions known to form stable phosphonate frameworks, such as Zr(IV), Fe(III), or various lanthanides. acs.orgnih.gov The synthesis would likely involve reacting a salt of the chosen metal with this compound in a suitable solvent under elevated temperature and pressure. frontiersin.org The presence of the methyl and nitro functional groups on the phenyl ring would be expected to influence the framework's properties, such as its polarity, stability, and potential for post-synthetic modification. The choice of reaction conditions, including temperature, solvent, and reaction time, can significantly impact the resulting crystal structure and morphology. frontiersin.org
General Synthetic Approaches for Phosphonate MOFs:
| Method | Description | Typical Conditions |
|---|---|---|
| Hydrothermal/Solvothermal | Reaction is carried out in water or an organic solvent above its boiling point in a sealed container (autoclave). This is the most common method for MOF synthesis. mdpi.comlupinepublishers.com | 100-260 °C, 12-96 hours |
| Microwave-Assisted | Uses microwave irradiation to rapidly heat the reaction mixture, significantly reducing synthesis time. nih.gov | Minutes to hours |
| Mechanochemical | Involves grinding solid reactants together, often with a small amount of liquid, to induce a reaction. This is a solvent-free or minimal-solvent approach. mdpi.com | Room temperature, high-energy ball milling |
Structural Diversity and Porosity of MOFs
The structural diversity of MOFs is one of their most defining characteristics. researchgate.net By varying the metal ion and organic linker, it is possible to create frameworks with one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. mdpi.comnih.gov The connectivity of the phosphonate group and the geometry of the this compound ligand would determine the dimensionality and specific structure of the resulting coordination polymer. researchgate.net
Porosity is a key feature of many MOFs, granting them exceptionally high surface areas. mdpi.comfrontiersin.org This porosity can be precisely controlled by the length and geometry of the organic linker. mdpi.comnih.gov While specific data for MOFs from this compound is unavailable, it is anticipated that its incorporation could lead to porous materials. The nitro and methyl groups would project into the pores, affecting the surface chemistry and influencing the framework's affinity for different guest molecules. nih.gov
Illustrative Examples of Porosity in Phosphonate-Based Materials:
| Framework Name | Metal Ion | Linker | BET Surface Area (m²/g) |
|---|---|---|---|
| MIL-100(Cr) | Cr³⁺ | Trimesic acid (a carboxylate) | >2000 |
| CIM-80 | Al³⁺ | Mesaconic acid (a carboxylate) | ~800 nih.gov |
| Zr-based Phosphonates | Zr⁴⁺ | Various diphosphonic acids | Varies widely |
This table provides general examples to illustrate the concept of porosity in MOFs and does not include the subject compound.
Spectroscopic and Structural Analysis of Metal Complexes
The characterization of newly synthesized metal complexes and MOFs relies on a suite of analytical techniques to determine their structure, composition, and bonding.
X-ray Diffraction of Metal-Phosphonate Crystal Structures
For a hypothetical complex of this compound, XRD would reveal how the phosphonate group coordinates to the metal centers (e.g., monodentate, bidentate, or bridging) and the precise arrangement of the ligands and metal ions in the crystal lattice. nih.gov In cases where single crystals are not obtainable, powder X-ray diffraction (PXRD) is used to assess the phase purity of the bulk material and can sometimes be used for structure solution. acs.orgnih.gov The diffraction pattern serves as a fingerprint for a specific crystalline phase. researchgate.net
NMR and FTIR Studies of Metal-Ligand Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is an exceptionally useful tool for studying phosphonate-containing compounds. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. osti.gov Upon coordination of the phosphonate group to a metal ion, a significant change in the ³¹P NMR chemical shift is expected compared to the free ligand. This shift confirms the metal-ligand interaction. researchgate.net Solid-state NMR can be employed to study insoluble coordination polymers and MOFs, providing insights into the connectivity of the phosphonate groups within the framework. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule and to probe bonding changes upon complexation. For this compound, the FTIR spectrum would show characteristic vibrational bands for the P-O, P=O, C-H, C=C, and NO₂ groups. Upon coordination to a metal ion, the stretching frequencies of the P-O bonds are expected to shift, typically to lower wavenumbers, which serves as strong evidence of metal-ligand bond formation. ijcce.ac.ir Analysis of these shifts helps to elucidate the coordination mode of the phosphonate group. nih.gov
Supramolecular Chemistry and Self Assembly of 4 Methyl 3 Nitrophenyl Phosphonic Acid Architectures
Self-Assembly in Solution and Solid State
The self-assembly of phosphonic acids is a cornerstone of their chemistry, enabling the formation of ordered structures both in solution and in the solid state. nih.govnih.gov This behavior is primarily dictated by the strong, directional interactions of the phosphonic acid group, supplemented by weaker interactions from the aromatic scaffold.
For (4-Methyl-3-nitrophenyl)phosphonic acid, the phosphonic acid moiety, -P(O)(OH)₂, is the primary driver for self-assembly. beilstein-journals.org This group is an excellent hydrogen bond donor and acceptor, capable of forming robust intermolecular connections. The phenyl ring provides a rigid structural backbone, while the nitro (-NO₂) and methyl (-CH₃) groups modulate solubility, packing efficiency, and intermolecular forces. The nitro group, being strongly electron-withdrawing and a potential hydrogen bond acceptor, and the methyl group, which influences steric interactions and van der Waals forces, are expected to play significant roles in guiding the specific geometry of the resulting supramolecular architectures. rsc.orgnih.govresearchgate.net
Hydrogen Bonding-Driven Supramolecular Aggregates
Hydrogen bonding is the most significant intermolecular force governing the self-assembly of phosphonic acids. beilstein-journals.org The P(O)(OH)₂ group can engage in multiple hydrogen-bonding motifs, leading to the formation of well-defined aggregates. nih.gov
Dimeric Structures: Like carboxylic acids, phosphonic acids can form cyclic dimers through strong O-H···O=P hydrogen bonds. This is a common and highly stable motif.
Chain and Sheet Formations: Beyond simple dimers, the ability of the phosphonic acid group to form multiple hydrogen bonds often leads to the creation of extended one-dimensional chains or two-dimensional sheets in the solid state. researchgate.net In these arrangements, molecules are linked head-to-tail in extensive networks.
Table 1: Predicted Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type | Expected Role in Assembly |
|---|---|---|---|
| P-O-H | P=O | Strong, Primary | Formation of dimers, chains, and sheets |
| P-O-H | O-N-O (Nitro) | Weaker, Secondary | Cross-linking of primary networks |
Ionic Interactions and Catanionic Structures
Phosphonic acids are acidic and can be partially or fully deprotonated to form phosphonate (B1237965) anions, R-PO₃H⁻ or R-PO₃²⁻. nih.gov This property allows for strong ionic interactions, which can be harnessed to build different types of supramolecular structures.
When combined with a suitable base, such as an amine, this compound would readily form a salt. The interaction between the resulting phosphonate anion and the cation of the base (e.g., an ammonium (B1175870) or pyridinium (B92312) ion) would be a primary driving force for crystallization and self-assembly. These ionic interactions are non-directional but strong, often complemented by the hydrogen-bonding capabilities of the remaining P-OH group (in the case of partial deprotonation) and the cation. mdpi.com
Furthermore, the combination of a phosphonic acid with a lipophilic amine can lead to the formation of "catanionic" supramolecular aggregates. nih.gov These structures are formed by the electrostatic attraction between the anionic phosphonate headgroup and the cationic amine, and they can self-assemble into various morphologies, such as micelles or vesicles, in solution. nih.gov
Formation of Organic Gels (Organo-gels)
The capacity of a molecule to form an organogel is linked to its ability to self-assemble into a three-dimensional network that immobilizes solvent molecules. While not all phosphonic acids are organogelators, certain structural features can promote this behavior. nih.gov This typically requires a balance of strong, directional interactions to form the network fibers and appropriate solubility of the molecule in the target organic solvent.
Proton Conduction in Phosphonic Acid-Based Materials
Materials based on phosphonic acids are of significant interest for their potential as proton conductors, particularly for applications in fuel cell membranes. nih.govbeilstein-journals.org Protons can be transported through the material via hydrogen-bonded networks formed by the phosphonic acid groups. Two primary mechanisms are involved:
Grotthuss Mechanism: Protons "hop" along the hydrogen-bond network from one phosphonic acid group to the next. This process does not require the movement of the molecules themselves and is often associated with lower activation energies. aps.org
Vehicle Mechanism: Protons are carried through the material by a diffusing "vehicle," such as water molecules that are hydrogen-bonded to the phosphonic acid groups.
The crystal structure of this compound would be expected to feature extensive hydrogen-bonding pathways, making it a candidate for proton conduction. researchgate.net The efficiency of proton transport would be highly dependent on the dimensionality and connectivity of this network. The presence of the nitro group might influence the acidity and hydrogen-bonding environment, which in turn could affect the proton conductivity. For practical applications, these materials are often assessed under humid conditions, where water molecules can intercalate into the structure and facilitate proton transport via the vehicle mechanism. acs.org
Table 2: Factors Influencing Proton Conduction in Phosphonic Acid Materials
| Factor | Description | Relevance to this compound |
|---|---|---|
| Density of -PO(OH)₂ Groups | A higher concentration of acid groups provides more sites for proton hopping. | The molecule has one phosphonic acid group per aromatic ring, typical for this class. |
| Hydrogen-Bond Network | A continuous and well-ordered network is crucial for efficient proton transport. | Expected to form extensive networks driven by the phosphonic acid moiety. |
| Acidity (pKa) | The ease of proton dissociation affects the availability of mobile protons. | The electron-withdrawing nitro group is expected to increase the acidity compared to unsubstituted phenylphosphonic acid. nih.gov |
| Water Uptake | The presence of water can create additional pathways for proton transport (Vehicle mechanism). | The polarity imparted by the phosphonic acid and nitro groups may facilitate water absorption. |
Controlled Assembly of Hybrid Materials
The phosphonic acid group is an excellent linker for binding to metal oxide surfaces and metal ions. This property is widely used to create organic-inorganic hybrid materials, including self-assembled monolayers (SAMs) on surfaces and metal-organic frameworks (MOFs). nih.govbeilstein-journals.orgresearchgate.net
Self-Assembled Monolayers (SAMs): this compound could be used to functionalize metal oxide surfaces like titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), or silicon dioxide (SiO₂). nih.gov The phosphonic acid headgroup would form strong covalent or iono-covalent bonds with the surface, creating a densely packed, ordered monolayer. The substituted phenyl rings would then form the outer surface of the coating, with their properties dictated by the exposed nitro and methyl groups.
Metal-Organic Frameworks (MOFs): In MOFs, organic linker molecules connect metal ions or clusters to form a crystalline, porous framework. The phosphonate group is a robust anchor for connecting to metal centers. This compound could serve as a linker in the synthesis of novel MOFs. The resulting framework would have properties influenced by the geometry of the linker and the chemical nature of the nitro and methyl groups lining the pores. researchgate.net The controlled assembly of these hybrid materials allows for the design of materials with tailored properties for applications in catalysis, gas storage, and separations. researchgate.net
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the "Surface Chemistry and Interfacial Interactions of this compound" that strictly adheres to the provided outline. The search results lack specific research findings, data, and discussions pertaining directly to this particular chemical compound in the contexts of surface adsorption, self-assembled monolayer (SAM) formation, and nanoparticle functionalization.
To generate content for the specified sections—such as its chemisorption via P-O-M bonds, the role of its P=O group, specific grafting strategies, molecular orientation and density in SAMs, and its use in functionalizing nanomaterials—would require extrapolating from research on other, structurally different phosphonic acids (e.g., alkylphosphonic acids, unsubstituted phenylphosphonic acid, or other nitrophenyl derivatives). This approach would violate the explicit instruction to focus solely on "this compound" and not introduce information or examples outside this strict scope.
Therefore, to ensure scientific accuracy and adhere to the user's constraints, this article cannot be written. There is insufficient specific data in the public domain to provide a thorough, informative, and scientifically accurate account as requested.
Surface Chemistry and Interfacial Interactions of 4 Methyl 3 Nitrophenyl Phosphonic Acid
Surface Functionalization of Nanoparticles and Nanomaterials
Functionalization of Metal Oxide Nanocrystals (e.g., HfO₂, SnO₂, ZrO₂)
There is no available research data detailing the use of (4-Methyl-3-nitrophenyl)phosphonic acid for the functionalization of HfO₂, SnO₂, or ZrO₂ nanocrystals. While phosphonic acids as a general class of molecules are widely used to modify the surface of various metal oxides, the specific interaction parameters, binding affinities, and resulting surface properties for this compound on these particular nanocrystals have not been reported in the reviewed scientific literature.
Table 1: Research Findings on the Functionalization of Metal Oxide Nanocrystals with this compound
| Nanocrystal | Research Findings |
|---|---|
| HfO₂ | No specific data available. |
| SnO₂ | No specific data available. |
Role of this compound as an Anchoring Group
No studies were found that specifically investigate the role of this compound as an anchoring group on metal oxide surfaces. The binding mechanisms—such as whether it forms monodentate, bidentate, or tridentate linkages—and the stability of its attachment to surfaces like HfO₂, SnO₂, or ZrO₂ are not documented. Consequently, there is no specific information on how the methyl and nitro functional groups on the phenyl ring influence its anchoring properties.
Applications in Surface Coatings and Interface Engineering
There is no documented application of this compound in the fields of surface coatings or interface engineering. While the molecular structure suggests potential for modifying surface energy, corrosion resistance, or electronic properties at interfaces, no experimental studies or patents describing such applications for this specific compound could be identified.
Table 2: Documented Applications of this compound
| Application Area | Specific Use Case and Findings |
|---|---|
| Surface Coatings | No specific data available. |
Selected Research Applications of 4 Methyl 3 Nitrophenyl Phosphonic Acid and Its Derivatives Non Clinical Focus
Materials Science Research
(4-Methyl-3-nitrophenyl)phosphonic acid and its derivatives are notable for their role in the advancement of materials science. The presence of both a phosphonic acid group and a nitroaromatic moiety allows for a range of chemical interactions and functionalities to be incorporated into various materials. These compounds serve as versatile building blocks in the creation of new materials with tailored properties for specific applications.
Components in Polymeric Materials and Nanocomposites
Phosphonic acid-containing molecules, including derivatives of this compound, are utilized in the synthesis of polymeric nanocomposites. These materials are formed by integrating inorganic nanoparticles within a polymer matrix, resulting in hybrid materials that exhibit enhanced properties compared to their individual components. The phosphonic acid groups can effectively interact with and disperse inorganic fillers, leading to improved mechanical, thermal, and electrical properties of the resulting nanocomposite.
The incorporation of such functionalized phosphonates can influence the exfoliation and intercalation behaviors of fillers like clay within a polymer matrix, which is dependent on the hydrophilicity of the polymer and the nature of the organic modifier in the filler. mdpi.com Polymeric nanocomposites are valued for their potential in a wide array of applications due to the synergistic properties that arise from combining organic polymers with inorganic nanoparticles. mdpi.com The ability to tailor these materials makes them suitable for use in industries ranging from aerospace to electronics. mdpi.com
Design of Functional Hybrid Organic-Inorganic Materials
This compound and related organophosphorus compounds are key components in the design of functional hybrid organic-inorganic materials. academie-sciences.frrsc.org These materials are synthesized by creating strong chemical bonds between organic and inorganic components, often through sol-gel processing or surface modification of inorganic supports. academie-sciences.fr The phosphonate (B1237965) group acts as a robust linker, covalently attaching the organic part (the nitrophenyl group) to an inorganic framework, such as metal oxides. academie-sciences.fr
Development of Porous Materials for Adsorption and Separation
The structural characteristics of this compound lend themselves to the creation of porous materials with applications in adsorption and separation. When used to create metal-organic frameworks (MOFs) or other porous structures, the organic linker provides a scaffold that defines the pore size and surface chemistry. The nitro group, in particular, can influence the polarity and adsorptive properties of the material's surface.
These porous materials can be designed to have high surface areas and well-defined pore structures, making them effective for the selective adsorption of molecules. researchgate.netuantwerpen.be Research has shown that porous metal phosphonates can be tailored for applications such as the separation and extraction of specific ions or molecules from solutions. uantwerpen.be For example, zirconium-based hybrid phosphonate frameworks have been developed for the adsorption and delivery of nucleic acids. uantwerpen.be The ability to functionalize the organic linker allows for the creation of materials with specific affinities for target substances, which is crucial for separation processes and environmental remediation.
Exploration in Memristor Devices
While direct research linking this compound to memristor devices is not extensively documented in the provided search results, the broader class of organic-inorganic hybrid materials, which can be synthesized using such phosphonic acids, is relevant to this field. The electrical properties of nanocomposites and hybrid materials can be tuned by incorporating specific organic functional groups. The nitroaromatic moiety in this compound could potentially influence the charge transport and resistive switching behavior essential for memristor function. The design of advanced electronic devices, including memristors, increasingly involves the use of nanocomposites to achieve desired electrical properties. mdpi.com
Catalysis Research
In the field of catalysis, derivatives of this compound have shown potential, particularly in the realm of organocatalysis. The unique electronic and structural features of these molecules can be harnessed to facilitate and control chemical reactions.
Organocatalytic Applications (e.g., Michael Addition)
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While specific studies on this compound as a primary catalyst were not prominent in the search results, related compounds and concepts highlight its potential. For instance, in asymmetric Michael addition reactions, which are crucial for forming carbon-carbon bonds, various organocatalysts are employed. mdpi.comnih.govnih.govdntb.gov.uarsc.org The efficiency and stereoselectivity of these reactions can be influenced by additives.
For example, derivatives of phenols, which share the aromatic ring structure with the subject compound, have been used as additives to enhance the yield and enantioselectivity of Michael additions. mdpi.com Specifically, 4-nitrophenol (B140041) has been shown to improve the reactivity in certain organocatalyzed Michael additions. mdpi.com This suggests that the nitro- and methyl-substituted phenyl group of this compound could similarly play a role in modulating the activity and selectivity of catalytic systems. The phosphonic acid group itself can also participate in catalysis through hydrogen bonding or by acting as a Brønsted acid.
Heterogeneous Catalysis via Surface Immobilization
The immobilization of organocatalysts onto solid supports represents a significant advancement in sustainable chemistry, combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as ease of separation and reusability. Phosphonic acids, including derivatives of this compound, are particularly well-suited for surface immobilization on inorganic oxides like silica (B1680970) due to the formation of strong, stable linkages between the phosphonic acid group and surface hydroxyl groups. mdpi.com
This covalent attachment transforms the molecule into a solid acid catalyst. The process often involves refluxing the phosphonic acid with a mesoporous silica material (e.g., SBA-15 or MCM-41) in a solvent like toluene (B28343), which facilitates the condensation reaction and removal of water. mdpi.com The resulting functionalized material acts as a robust heterogeneous catalyst, where the acidic protons of the phosphonic acid group serve as the active catalytic sites.
One key application of such immobilized phosphonic acid catalysts is in acid-catalyzed reactions, for instance, the hydrolysis of esters. Research on related systems has shown that immobilizing acidic species within the pores of a support material can enhance catalytic activity. mdpi.com The defined pore structure can control substrate access to the active sites, influencing selectivity, while the support matrix, if hydrophobic, can improve the adsorption of non-polar reactants near the hydrophilic catalytic sites. mdpi.com The stability of the bond to the surface ensures minimal leaching of the catalyst into the reaction mixture, allowing for multiple reaction cycles without significant loss of activity. mdpi.com
| Support Material | Catalyst Type | Example Reaction | Key Finding |
| Mesoporous Silica | Immobilized Phosphonic Acid | Asymmetric Aldol Reaction | Immobilization does not negatively affect diastereoselectivity or enantioselectivity. mdpi.com |
| Polymer Resins | Immobilized Coordination Complexes | Phosphate (B84403) Ester Hydrolysis | Resins offer structural stability and controlled porosity for catalytic sites. uq.edu.au |
| Metal-Organic Frameworks | Polyoxometalate-MOF Hybrid | Ester Hydrolysis | The hydrophobic framework improves the adsorption of weak polar esters, enhancing catalytic activity. mdpi.com |
Analytical Chemistry and Sensing Applications
The unique chemical properties of this compound, namely its strong metal-chelating phosphonate group and its nitroaromatic system, make it and its derivatives valuable platforms for developing advanced analytical tools.
Immobilized Metal Affinity Chromatography (IMAC) Stationary Phases
Immobilized Metal Affinity Chromatography (IMAC) is a powerful separation technique that relies on the affinity between specific protein residues (most notably histidine) or post-translational modifications (like phosphorylation) and chelated metal ions. sigmaaldrich.com The stationary phase in IMAC consists of a solid support functionalized with a chelating ligand that immobilizes metal ions such as Ni²⁺, Cu²⁺, Fe³⁺, or Ga³⁺. sigmaaldrich.comcreative-proteomics.com
This compound is an ideal candidate for creating such stationary phases. The phosphonic acid group can be covalently attached to a support matrix (e.g., silica or agarose (B213101) beads). Once immobilized, the oxygen atoms of the phosphonate moiety act as a strong chelating agent for trivalent metal ions like Fe³⁺ or Ga³⁺. creative-proteomics.com These chelated metal ions then serve as the affinity sites for selectively capturing phosphopeptides and phosphoproteins from complex biological samples. creative-proteomics.comnih.gov The primary advantage of a phosphonate-based linker over traditional carboxylate-based chelators is its structural resemblance to the phosphate group, potentially offering higher selectivity and binding affinity for phosphorylated analytes. This approach is particularly useful in phosphoproteomics for enriching low-abundance phosphopeptides prior to mass spectrometry analysis. nih.gov
Chiral Selectors in Chromatography
Chiral separation is critical in the pharmaceutical and chemical industries for isolating stereoisomers. This is often achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or capillary electrochromatography (CEC). nih.gov A CSP functions by forming transient, diastereomeric complexes with the enantiomers of an analyte, leading to different retention times.
A chiral derivative of this compound can be designed to function as a chiral selector. By introducing a chiral center into the molecule and then immobilizing it onto a silica support, a novel CSP can be created. The separation mechanism would rely on a combination of intermolecular interactions between the CSP and the analyte's enantiomers. The functional groups present in the selector—the aromatic ring, the nitro group, the methyl group, and the phosphonic acid—provide multiple points for stereoselective interactions, including:
π-π stacking: between the phenyl ring of the selector and an aromatic ring in the analyte.
Hydrogen bonding: involving the P-OH groups of the phosphonic acid.
Dipole-dipole interactions: originating from the polar nitro group.
These combined interactions create a specific three-dimensional environment that can differentiate between enantiomers, enabling their separation. Research on other chiral organophosphorus compounds has demonstrated their effectiveness as selectors for resolving racemic mixtures of various analytes. nih.govresearchgate.net
Development of Chemosensors for Specific Analytes (e.g., Metal Ions, Explosives)
The development of chemosensors for the rapid and selective detection of specific analytes is a major goal in analytical chemistry. Derivatives of this compound can be engineered as fluorescent chemosensors for both metal ions and nitroaromatic explosives.
Metal Ion Detection: The phosphonate group is an excellent ligand for a wide range of metal ions. researchgate.net A chemosensor can be constructed by covalently linking a fluorophore to the this compound backbone. In the absence of a target metal ion, the sensor exhibits a certain fluorescence intensity. When the target metal ion is introduced, it coordinates with the phosphonate group. This binding event can alter the electronic properties of the sensor molecule, leading to a change in fluorescence through mechanisms like photoinduced electron transfer (PET), resulting in either fluorescence quenching ("turn-off") or enhancement ("turn-on"). researchgate.net The selectivity for a particular metal ion can be tuned by modifying the structure around the binding pocket.
Explosives Detection: Many modern explosives are electron-deficient nitroaromatic compounds (NACs), such as 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (PA). researchgate.net Fluorescent chemosensors for these compounds often operate via a fluorescence quenching mechanism. An electron-rich fluorescent polymer or metal-organic framework (MOF) can be designed using a derivative of this compound as a building block. mdpi.comnih.gov When the sensor is exposed to nitroaromatic explosives, the electron-deficient analyte interacts with the electron-rich fluorophore. This interaction facilitates an electron transfer from the sensor to the analyte, quenching the fluorescence and providing a clear signal for detection. researchgate.netmdpi.com The inherent nitroaromatic structure of the phosphonic acid itself could be leveraged to create specific recognition sites for other NACs.
| Analyte | Sensing Principle | Typical Signal | Key Molecular Feature |
| Metal Ions | Chelation-induced fluorescence change | Turn-on or Turn-off | Phosphonate group |
| Explosives (NACs) | Photoinduced electron transfer | Fluorescence quenching (Turn-off) | Electron-rich fluorophore interacting with electron-deficient analyte |
pH-Sensitive Probes
Fluorescent probes that respond to changes in pH are valuable tools for monitoring chemical and biological systems. nih.gov A derivative of this compound can be functionalized to act as a pH sensor. The phosphonic acid group is dibasic, meaning it can donate two protons, and its degree of protonation is dependent on the ambient pH.
By attaching a fluorophore whose emission properties are sensitive to its electronic environment, a pH probe can be created. As the pH of the solution changes, the phosphonic acid group will transition between its fully protonated (PO₃H₂), partially deprotonated (PO₃H⁻), and fully deprotonated (PO₃²⁻) states. Each change in the protonation state alters the electron density around the phosphonate group, which in turn modulates the fluorescence of the attached reporter dye. nih.gov This can lead to a ratiometric response, where the ratio of fluorescence intensity at two different wavelengths changes with pH, providing a reliable and quantifiable measure of acidity. nih.gov
Environmental Research and Remediation
The contamination of water sources with toxic heavy metal ions is a severe environmental problem. Phosphonate-based materials have emerged as highly effective adsorbents for the remediation of heavy metal-polluted water due to the strong chelating ability of the phosphonic acid group. researchgate.net
This compound can be used to create efficient adsorbents for heavy metal removal. The molecule can be immobilized on high-surface-area supports such as silica gel, activated carbon, polymer resins, or incorporated into metal-organic frameworks (MOFs). researchgate.netresearchgate.net The resulting material possesses numerous surface-accessible phosphonate groups that act as powerful binding sites for divalent and trivalent metal cations.
The remediation process involves passing contaminated water through a column packed with the phosphonate-functionalized material or mixing the material as a slurry with the water. The phosphonate groups selectively chelate heavy metal ions like lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺), effectively removing them from the aqueous phase. nih.govmdpi.com These adsorbent materials are attractive for environmental applications because they can be regenerated by washing with an acidic solution to release the bound metals, allowing for multiple cycles of use. nih.gov
The table below summarizes the performance of various phosphonate-based materials in removing heavy metals from water, demonstrating their high affinity and capacity.
| Adsorbent Type | Target Metal Ion | Removal Efficiency (%) | Key Feature |
| Phosphonate MOF | Cr(VI) | High | Porous structure allows high accessibility to binding sites. researchgate.net |
| Fe-BTC/Polydopamine Composite | Pb²⁺ | >99.7% | Rapid extraction rate, reducing concentrations to drinkable levels in minutes. nih.gov |
| Solvent-Impregnated Resin (with thiophosphinic acid) | Cd(II) | High | Effective removal from acidic solutions like industrial phosphoric acid. researchgate.net |
| Dendritic Nanopolymers (with phosphonate groups) | Cu²⁺ | High | High density of functional groups for efficient chelation. mdpi.com |
Scale and Corrosion Inhibition Mechanisms
Phosphonic acids are widely recognized for their efficacy as scale and corrosion inhibitors, particularly for protecting metals like iron and steel in aqueous environments. nih.govnih.gov The primary mechanism of action involves the strong adsorption of the phosphonic acid molecule onto the metal surface. nih.govresearchgate.net The phosphonate group has a high affinity for metal oxides, forming a stable, protective film that acts as a barrier against corrosive agents. beilstein-journals.orgnih.gov This chemisorption process can be a slow assembly, sometimes taking hours or days to form a complete protective layer. beilstein-journals.org
The inhibition mechanism can be summarized in the following steps:
Adsorption: The polar phosphonic acid head group binds strongly to the metal surface, which is often covered by an oxide layer. nih.govacs.org
Film Formation: The organic side chains of the adsorbed molecules self-assemble, creating a dense, hydrophobic layer that repels water and corrosive ions. nih.gov
Complexation: Phosphonates are effective chelating agents, capable of forming stable complexes with metal ions (e.g., Fe²⁺, Ca²⁺), which both prevents the formation of inorganic scale and stabilizes the protective surface film. nih.gov
Table 1: General Mechanisms of Phosphonic Acids in Corrosion Inhibition
| Mechanism Component | Description | Relevant Findings |
|---|---|---|
| Surface Adsorption | The phosphonate group (-PO(OH)₂) strongly chemisorbs onto metal oxide surfaces. beilstein-journals.org | This is a primary step, leading to the formation of a protective monolayer. nih.gov |
| Protective Film | Self-assembly of the organic moieties forms a barrier that inhibits access of corrosive species. nih.gov | The film can prevent both anodic dissolution of the metal and cathodic reactions. nih.gov |
| Chelation | Forms stable complexes with dissolved metal ions, preventing scale formation and passivating the surface. acs.orgnih.gov | Often exhibits a synergistic effect when used in formulations with cations like Zn²⁺. researchgate.net |
| Inhibitor Type | Can function as anodic, cathodic, or mixed-type inhibitors depending on the system. nih.govnih.gov | The specific behavior is influenced by the molecular structure and the corrosive medium. beilstein-journals.org |
Metal Ion Sequestration and Extraction (e.g., Uranium, Rare Earth Metals)
The strong metal-chelating ability of the phosphonate functional group makes its derivatives valuable ligands in separation science, particularly for the sequestration and extraction of valuable or strategic metals. nih.gov Phosphonic acids have been extensively investigated for the recovery of uranium from phosphoric acid solutions and for the separation of rare earth elements (REEs). researchgate.netrsc.org
The effectiveness of these compounds stems from their capacity to form stable coordination complexes with metal ions. This property is exploited in various extraction techniques:
Solvent Extraction: Phosphonic acid derivatives are used as extractants in liquid-liquid extraction systems to selectively transfer metal ions from an aqueous phase to an organic phase. rsc.org
Ion Exchange Resins: Porous resins functionalized or impregnated with phosphonic acids serve as solid-phase extraction materials. researchgate.netbeilstein-journals.org These materials show high affinity and selectivity for target metals like REEs, even in highly acidic conditions. nih.govresearchgate.net
Adsorption Materials for Pollutant Removal (e.g., PAHs)
Phosphonate-based materials are being developed for environmental remediation, including the removal of organic pollutants from water. Hybrid materials that combine an inorganic matrix (like titania or silica) with organic phosphonate linkers can create robust and porous sorbents with tailored functionalities. rsc.org These materials leverage the stability of the metal-phosphonate bond to create durable networks capable of adsorbing pollutants. rsc.org
While phosphonates are more commonly associated with removing metal ions, their incorporation into hybrid materials allows for the introduction of organic functionalities designed to capture specific organic pollutants. For the removal of hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs), the organic part of the phosphonate molecule would need to provide suitable nonpolar interaction sites. Adsorption is a widely studied technology for PAH removal due to its simplicity and effectiveness. nih.gov
Currently, there is no specific literature available that describes the synthesis or application of materials derived from this compound for the purpose of adsorbing PAHs or other similar organic pollutants. Research in this area tends to focus on diphosphonic acids with linkers (e.g., octyl, phenyl) designed to control the porosity and surface chemistry of the resulting hybrid material. rsc.org
Investigation of Molecular Interactions with Biological Targets (In Vitro Studies)
The phosphonic acid group is a key functional moiety in medicinal chemistry and chemical biology because it can act as a stable mimic of a phosphate group or a tetrahedral transition state in enzymatic reactions. beilstein-journals.orgnih.gov This has led to the development of numerous phosphonate-containing compounds as enzyme inhibitors. nih.gov
Enzyme Inhibition Studies (e.g., proteases, lipases, phosphatases, farnesyl pyrophosphate synthase, TDP1, leucine (B10760876) aminopeptidase (B13392206), DXR)
Phosphonates and their derivatives have been evaluated as inhibitors against a wide array of enzymes due to their ability to act as bioisosteres of phosphate or carboxylate groups. hawaii.edu
Proteases (e.g., Leucine Aminopeptidase): α-Aminoalkylphosphonic acids are potent inhibitors of metalloproteases like leucine aminopeptidase (LAP). nih.gov They are thought to mimic the tetrahedral transition state of peptide bond hydrolysis. acs.org For example, phosphonic acid analogues of L-Leucine and L-Phenylalanine are potent LAP inhibitors with Kᵢ values in the sub-micromolar range. nih.gov
Farnesyl Pyrophosphate Synthase (FPPS): As a key enzyme in the mevalonate (B85504) pathway, FPPS is a target for nitrogen-containing bisphosphonates used to treat bone disorders. nih.govnih.gov These compounds mimic the natural pyrophosphate substrate. nih.gov
1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR): DXR is an essential enzyme in the non-mevalonate pathway for isoprenoid biosynthesis in many pathogens, making it an attractive drug target. nih.govnih.gov Lipophilic phosphonates containing aromatic rings have been designed as DXR inhibitors. nih.govnih.gov Studies have shown that electron-deficient aromatic rings are often required for potent DXR inhibition. nih.gov
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that hydrolyzes the bond between a tyrosine residue and a 3'-phosphate of DNA. frontiersin.org Phenylphosphonic acids have been designed as substrate mimics to inhibit TDP1, potentially enhancing the efficacy of certain anticancer drugs. frontiersin.org
While these examples show the broad potential of aromatic phosphonates as enzyme inhibitors, no in vitro inhibition data is currently published for this compound against the specific enzymes listed. A closely related compound, 4-nitrophenyl methylphosphonate, has been studied as a transition-state analogue with affinity for a catalytic esterase antibody. nih.gov
Table 2: Examples of Enzyme Classes Inhibited by Phosphonate Derivatives
| Enzyme Class | Target Enzyme Example | Type of Phosphonate Inhibitor Studied | Basis of Inhibition |
|---|---|---|---|
| Metalloproteases | Leucine Aminopeptidase (LAP) | α-Aminoalkylphosphonic acids nih.gov | Transition-state mimic of peptide hydrolysis acs.org |
| Transferases | Farnesyl Pyrophosphate Synthase (FPPS) | Nitrogen-containing bisphosphonates nih.gov | Isosteric mimic of pyrophosphate substrate nih.gov |
| Isomerases | 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) | Lipophilic aromatic phosphonates nih.gov | Mimic of the DXP substrate rsc.org |
| Hydrolases | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Phenylphosphonic acids frontiersin.org | Mimic of the phosphotyrosyl substrate frontiersin.org |
| Hydrolases | Protein Tyrosine Phosphatases (PTPs) | Difluoromethylenephosphonic acids nih.gov | Isosteric mimic of phosphate group researchgate.net |
Protein Binding Affinity Studies
The extent of plasma protein binding is a critical parameter in drug development, as it influences the distribution and availability of a compound to its target. nih.govinotiv.com This binding is typically quantified by measuring the fraction of the drug that remains unbound in plasma. Common methods for these studies include equilibrium dialysis, ultrafiltration, and various spectroscopic techniques. mdpi.com
The interaction of small molecules with proteins is governed by factors such as hydrophobicity, charge, and the potential for hydrogen bonding. For aromatic compounds, specific interactions within hydrophobic binding pockets of proteins like serum albumin are common. mdpi.com While one study has investigated the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA), demonstrating that such molecules can bind with high affinity, there are no specific protein binding affinity studies available for this compound itself. mdpi.com Such data would be necessary to understand its pharmacokinetic profile.
Mimicking Biological Phosphate Moieties
A foundational principle behind the biological activity of phosphonates is their role as structural mimics of phosphates. beilstein-journals.orgnih.gov The phosphonic acid group is geometrically similar to a phosphate group but replaces a hydrolytically labile P-O-C bond with a robust P-C bond, which is resistant to enzymatic cleavage. nih.govhawaii.edu
This stability makes phosphonates ideal candidates for designing analogues of phosphorylated substrates that can act as competitive inhibitors of enzymes. researchgate.net By binding to the active site without undergoing reaction, they can effectively block the enzyme's function. This strategy has been successfully applied to a wide range of enzymes that process phosphate-containing substrates, including those involved in signal transduction (e.g., protein tyrosine phosphatases) and metabolic pathways. nih.govresearchgate.net The dianionic nature of the phosphonate group at physiological pH further enhances its ability to mimic the charge state of biological phosphates, allowing it to engage in similar electrostatic interactions within an enzyme's active site. beilstein-journals.org This fundamental principle would apply to this compound, where the phosphonate moiety would serve as the phosphate mimic.
Agrochemical Research (Focus on Mechanisms in Plants/Pathogens)
Phosphonate-based compounds, a class that includes this compound, are recognized for their versatile roles in crop protection. researchgate.net Unlike traditional fungicides that often have a singular, direct mode of action against a pathogen, phosphonates exhibit a complex and dual functionality. uq.edu.auresearchgate.net They act directly against certain pathogens while also stimulating the plant's innate defense systems. uq.edu.auresearchgate.net This multifaceted approach makes them a significant tool in managing a variety of plant diseases, particularly those caused by oomycetes. researchgate.net Research into their application focuses on understanding these direct and indirect mechanisms to optimize their use in sustainable agriculture. The systemic nature of phosphonates allows them to be transported throughout the plant, offering protection to both existing and new growth. uq.edu.aunih.gov
Fungicidal Mechanisms against Plant Pathogens (e.g., Oomycetes)
Phosphonates have a direct fungistatic, rather than fungicidal, effect on pathogens like oomycetes, which include destructive species such as Phytophthora and Pythium. uq.edu.aunih.gov The primary mechanism involves the disruption of the pathogen's phosphorus metabolism. researchgate.net Phosphonate ions (Phi), which are structurally similar to phosphate ions (Pi), are taken up by the pathogen. However, the pathogen cannot metabolize phosphonate in the same way as phosphate, which is essential for energy transfer (ATP production) and the synthesis of nucleic acids and phospholipids. researchgate.netfrontiersin.org
This metabolic interference leads to several detrimental effects on the pathogen:
Inhibition of Mycelial Growth: By disrupting key metabolic pathways, phosphonates slow down and inhibit the growth of the fungal mycelium. researchgate.net
Disruption of Phosphorylation: Phosphonates compete with phosphate at the binding sites of phosphorylating enzymes, disrupting critical energy-dependent processes within the pathogen's cells. researchgate.net
Alteration of Nucleotide Pools: The presence of phosphonate can alter the balance of nucleotide pools, further hindering the pathogen's metabolic and developmental processes. researchgate.net
This direct inhibition is a key component of their efficacy, particularly in controlling soil-borne and foliar pathogens. researchgate.netuq.edu.au
Table 1: Direct Effects of Phosphonates on Oomycete Pathogens
| Mechanism of Action | Effect on Pathogen | Reference |
| Phosphorus Metabolism Disruption | Competes with phosphate, hindering energy production and synthesis of essential molecules. | researchgate.net |
| Inhibition of Growth | Reduces the rate of mycelial expansion and colonization of host tissue. | researchgate.netfrontiersin.org |
| Spore Germination Inhibition | Can prevent or reduce the germination of pathogenic spores, limiting initial infection. | frontiersin.org |
Induction of Plant Defense Responses
A significant aspect of phosphonates' efficacy is their ability to act as a biostimulator, triggering the plant's own defense mechanisms in a process known as host plant defense induction. uq.edu.aunih.gov This indirect mode of action primes the plant to respond more quickly and robustly to a pathogen attack. uq.edu.au The Fungicide Resistance Action Committee (FRAC) has even re-classified phosphonates to acknowledge this role in host defense induction. uq.edu.au
Upon application, phosphonates stimulate a cascade of defense responses, including:
Production of Phytoalexins: These are antimicrobial compounds naturally produced by plants that can inhibit or kill invading pathogens. uq.edu.auresearchgate.net
Accumulation of Phenolic Compounds: Phenolics contribute to the structural reinforcement of cell walls and can act as antimicrobial agents. uq.edu.au
Activation of Pathogenesis-Related (PR) Proteins: These proteins have various antifungal and anti-pathogenic activities that contribute to systemic resistance. researchgate.net
Cell Wall Fortification: The plant may reinforce its cell walls through processes like lignification and papilla formation, creating a stronger physical barrier against pathogen penetration. uq.edu.au
These induced responses create a state of heightened alert throughout the plant, a phenomenon often referred to as Systemic Acquired Resistance (SAR). This systemic protection means that even parts of the plant not directly treated with the compound can become more resistant to infection. researchgate.net
Table 2: Plant Defense Responses Induced by Phosphonates
| Induced Response | Function in Plant Defense | Reference |
| Phytoalexin Production | Direct antimicrobial activity against pathogens. | uq.edu.auresearchgate.net |
| Pathogenesis-Related (PR) Protein Synthesis | Enzymatic degradation of fungal cell walls and signaling. | researchgate.net |
| Cell Wall Lignification | Strengthens cell walls, creating a physical barrier to pathogen invasion. | uq.edu.au |
| Hypersensitive Response (HR)-like reaction | Localized cell death to contain the pathogen at the site of infection. | uq.edu.au |
Role in Plant Nutrition and Biostimulation
While phosphonates contain phosphorus, there is considerable scientific debate about their role as a direct nutritional fertilizer. nih.govfrontiersin.org Plants are adapted to take up phosphorus in the form of phosphate (Pi), and there is no evidence that they can directly metabolize phosphonate (Phi) to meet their nutritional phosphorus requirements. uq.edu.au If phosphonate is applied to the soil, certain microorganisms can oxidize it into phosphate, which can then be absorbed by the plant; however, this process can be slow. nih.gov
Therefore, the primary role of phosphonates in agriculture is recognized not as a fertilizer but as a biostimulant and a fungicide. nih.gov As a biostimulant, phosphonates can enhance plant health, improve nutrient and water use efficiency, and increase tolerance to both biotic and abiotic stresses. researchgate.net By controlling pathogens and stimulating the plant's defense system, phosphonates promote healthier and more vigorous plant growth, which can lead to improved yield and quality. nih.govresearchgate.net Their proposed roles in direct plant nutrition require further validation, with their main benefits stemming from their protective and defense-inducing properties. uq.edu.au
Future Directions and Emerging Research Avenues for 4 Methyl 3 Nitrophenyl Phosphonic Acid
Development of Novel Green Synthetic Strategies
The future synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid will likely pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes for organophosphorus compounds can involve harsh reagents and generate significant waste. Emerging research is expected to focus on cleaner, more sustainable methodologies.
Key research avenues include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often leads to higher yields and cleaner products by minimizing side reactions.
Solvent-Free and Aqueous-Phase Reactions: Eliminating volatile organic compounds (VOCs) as reaction media is a core goal of green chemistry. Research into solid-state reactions or syntheses in water would represent a significant advancement.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound This table presents a conceptual comparison. Specific conditions would require experimental validation.
| Parameter | Traditional Route (e.g., Modified Arbuzov) | Potential Green Route |
|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Solvent | High-boiling organic solvents (e.g., Toluene (B28343), Xylene) | Solvent-free or water |
| Catalyst | Stoichiometric reagents or homogeneous catalysts | Reusable heterogeneous catalyst (e.g., supported metal) |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Work-up | Solvent extraction, column chromatography | Simple filtration or direct crystallization |
| Environmental Impact | High VOC emissions, significant waste generation | Minimal VOCs, reduced waste, catalyst recyclability |
Exploration of Advanced Hybrid Materials with Tailored Properties
The phosphonic acid moiety is an excellent anchor for creating robust organic-inorganic hybrid materials. Future research will likely exploit this compound as a versatile building block for materials with precisely controlled properties.
Metal-Organic Frameworks (MOFs): The compound can serve as an organic linker, connecting metal nodes to form porous, crystalline structures. The nitro group, being electron-withdrawing, can enhance the Lewis acidity of the metal centers, making these MOFs potentially useful in catalysis. The defined pores could be used for selective gas storage or separation.
Functionalized Polymers: By converting the phosphonic acid to a polymerizable ester derivative, it can be incorporated into polymer chains. Subsequent hydrolysis would yield polymers with pendant this compound groups, which could be used in applications such as proton-exchange membranes for fuel cells or as specialty adhesives.
Surface-Modified Nanoparticles: The phosphonic acid group can bind strongly to the surface of metal oxide nanoparticles (e.g., TiO₂, ZrO₂, SiO₂), allowing for the creation of a stable organic shell. This surface functionalization can improve the dispersibility of nanoparticles in polymer composites, leading to enhanced mechanical or thermal properties.
Flame Retardant Composites: Organophosphorus compounds are well-established as effective flame retardants. Incorporating this compound into polymer matrices could enhance their fire resistance by promoting char formation in the solid phase during combustion, thereby insulating the underlying material.
Table 2: Potential Hybrid Materials Incorporating this compound
| Material Type | Role of the Compound | Potential Tailored Property | Emerging Application |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Organic Linker | Enhanced Lewis Acidity, Tunable Porosity | Heterogeneous Catalysis, Gas Separation |
| Phosphonated Polymer | Functional Monomer | Proton Conductivity, Adhesion | Fuel Cell Membranes, Dental Adhesives |
| Surface-Modified Nanocomposite | Surface Grafting Agent | Improved Filler-Matrix Interface, Thermal Stability | High-Performance Composites |
| Polymer Blend | Flame Retardant Additive | Reduced Flammability, Increased Char Formation | Fire-Safe Electronics and Textiles |
Integration into Nanosensor Platforms for Environmental Monitoring
Developing sensitive and selective sensors for environmental pollutants is a critical area of research. The distinct functional groups of this compound make it a promising candidate for the development of novel nanosensor platforms.
The phosphonic acid group allows for the covalent attachment of the molecule to various nanostructured surfaces, including gold nanoparticles (AuNPs), silica (B1680970) nanoparticles, and metal oxide nanowires, creating a stable sensing interface. The nitroaromatic system is electrochemically active and can also participate in fluorescence quenching mechanisms, making it an excellent signaling unit.
Potential nanosensor applications include:
Electrochemical Sensors: When immobilized on an electrode surface, the nitro group can be electrochemically reduced. The reduction potential could be sensitive to the presence of specific analytes, such as heavy metal ions that coordinate with the phosphonic acid group, providing a measurable signal.
Fluorescent Sensors: MOFs or polymers incorporating the compound could exhibit fluorescence that is quenched upon binding with certain molecules. This is a well-known mechanism for detecting nitroaromatic explosives, suggesting that a sensor based on this molecule could be developed to detect other nitro-compounds or related pollutants.
Table 3: Prospective Nanosensor Platforms
| Sensor Type | Nanomaterial Support | Sensing Principle | Potential Target Analyte |
|---|---|---|---|
| Electrochemical | Gold Nanoparticles, Carbon Nanotubes | Modulation of nitro group reduction potential upon analyte binding | Heavy metal ions (e.g., Pb²⁺, Cu²⁺) |
| Fluorescent | Silica Nanoparticles, MOFs | Fluorescence quenching via electron transfer mechanism | Nitroaromatic compounds, electron-rich pollutants |
| Colorimetric | Functionalized AuNPs | Analyte-induced aggregation of nanoparticles causing a color shift | Specific pesticides or organic amines |
Design of Highly Selective Ligands for Specific Metal Separations
The separation and purification of rare-earth elements and actinides are crucial for nuclear fuel reprocessing and high-tech industries. Organophosphorus compounds, particularly phosphonic acids, are known to be effective extractants. The structural nuances of this compound could be harnessed to design ligands with high selectivity for specific metals.
The phosphonic acid group provides the primary strong binding site for metal ions. The selectivity, however, is governed by the subtle steric and electronic effects of the substituents on the phenyl ring. The methyl and nitro groups can influence the ligand's conformation and the electronic density on the coordinating oxygen atoms. This could lead to preferential binding for ions of a specific size or charge density, enabling challenging separations such as distinguishing between adjacent lanthanides. Future research would involve liquid-liquid extraction studies to determine the distribution ratios and separation factors for various metal ions.
Table 4: Potential Metal Separation Applications
| Target Separation | Hypothesized Role of Substituents | Potential Advantage |
|---|---|---|
| Lanthanides (e.g., Nd/Pr) | Methyl group provides steric bulk to fine-tune the size of the binding pocket. | Higher separation factor compared to less substituted ligands. |
| Actinides from Lanthanides | Nitro group modifies the electronic character, potentially enhancing covalent interactions with actinides. | Improved group separation in nuclear waste treatment. |
| Toxic Heavy Metals from Wastewater | Strong bidentate chelation by the phosphonate (B1237965) group. | Efficient removal of metals like lead and cadmium from industrial effluents. |
In-depth Mechanistic Studies of Biological Interactions (In Vitro)
Phosphonic acids are recognized as effective mimics of phosphate (B84403) groups and tetrahedral transition states in enzymatic reactions, making them valuable probes for studying biological systems and as potential enzyme inhibitors. The presence of a nitro group, a known pharmacophore that can participate in cellular redox cycling, adds another layer of potential biological activity.
Future research should focus on in vitro mechanistic studies to explore these potential interactions, strictly avoiding any clinical or dosage-related investigations. Key areas for exploration include:
Enzyme Inhibition Kinetics: Investigating the compound as an inhibitor for enzymes where a substituted phenyl group might fit into a hydrophobic pocket and the phosphonate could interact with an active site, such as certain metalloproteases or phosphatases. Studies would determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
Redox Activity Screening: The nitroaromatic moiety suggests potential for redox activity. In vitro assays could be used to study its ability to generate reactive oxygen species (ROS) in the presence of cellular reductases, a mechanism relevant to the antimicrobial activity of many nitro compounds.
Table 5: Proposed In Vitro Mechanistic Studies
| Research Area | Potential Target | Experimental Approach | Mechanistic Insight Sought |
|---|---|---|---|
| Enzyme Inhibition | Alanyl Aminopeptidases, P5C Reductase | Spectrophotometric kinetic assays | Mode of inhibition (competitive/non-competitive), Kᵢ value |
| Protein Binding | Serum Albumin | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy | Binding affinity (Kₐ), thermodynamic parameters (ΔH, ΔS) |
| Redox Cycling | Cell-free reductase enzyme systems | Electron Paramagnetic Resonance (EPR) spectroscopy, ROS probes | Formation of nitro radical anions, generation of superoxide |
Applications in Emerging Technologies and Interdisciplinary Research
The convergence of chemistry, materials science, and engineering opens up further avenues for this compound. Its multifunctionality makes it a candidate for use in several emerging technologies.
Corrosion Inhibition: Phosphonates are known to form protective, self-assembled monolayers on metal surfaces, preventing corrosion. Research could explore the effectiveness of this specific compound for protecting steel or aluminum alloys in harsh environments.
Advanced Coatings and Adhesives: Integration into polymer backbones or use as a cross-linking agent could lead to specialty coatings with enhanced adhesion to metal substrates, improved thermal stability, and inherent flame retardancy.
Multifunctional Materials: An exciting interdisciplinary direction is the creation of materials that perform multiple functions. For example, a polymer composite containing this compound could be simultaneously flame-retardant, mechanically robust, and possess a surface that can selectively bind certain metals for recovery or sensing.
Table 6: Summary of Interdisciplinary and Emerging Applications
| Application Area | Key Functional Group(s) | Relevant Research Field | Potential Technological Impact |
|---|---|---|---|
| Corrosion Inhibition | Phosphonic Acid | Surface Science, Electrochemistry | Extending the lifespan of metallic infrastructure |
| Proton-Conducting Membranes | Phosphonic Acid | Polymer Science, Energy Materials | Development of alternative fuel cell technologies |
| Multifunctional Composites | Phosphonic Acid, Nitro Group | Materials Engineering, Nanotechnology | Creation of smart materials with sensing and protective capabilities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
